molecular formula C9H4ClF3 B2495013 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene CAS No. 148258-94-0

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene

Cat. No.: B2495013
CAS No.: 148258-94-0
M. Wt: 204.58
InChI Key: TVUXESVWDWTCRL-UHFFFAOYSA-N
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Description

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C9H4ClF3 and its molecular weight is 204.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-chloro-2-ethynyl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUXESVWDWTCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic compound of significant interest in medicinal chemistry and materials science. We will begin by clarifying the precise identity of the most relevant isomer, 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene, and detail its fundamental physicochemical properties, including its molecular weight of 204.57 g/mol .[1] The guide explores the synthetic utility and reactivity of its constituent functional groups—the chloro, ethynyl, and trifluoromethyl moieties—which together make it a versatile building block for complex molecular architectures. Emphasis is placed on its applications in drug discovery, highlighting how its unique structural features can be leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents. A detailed experimental protocol for a representative Sonogashira coupling reaction is provided, complete with a workflow visualization, to illustrate its practical application in a laboratory setting. This document serves as a critical resource for scientists seeking to incorporate this valuable synthetic intermediate into their research and development programs.

Introduction: A Trifunctional Synthetic Building Block

In the landscape of modern chemical synthesis, particularly within drug discovery, the strategic selection of molecular building blocks is paramount. This compound, or more precisely identified by its well-documented isomer 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene (CAS No: 1231244-86-2) , represents a confluence of three highly strategic functional groups on a single benzene scaffold.[1] The convergence of these moieties—a reactive alkyne, a versatile halogen, and a metabolically robust trifluoromethyl group—renders this compound a highly valuable intermediate for the synthesis of novel organic materials and pharmaceutical candidates.

The utility of this molecule stems from the distinct and synergistic properties of its functional groups:

  • The Ethynyl Group (-C≡CH): This terminal alkyne is a cornerstone of modern coupling chemistry. It readily participates in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction and palladium-catalyzed cross-couplings like the Sonogashira reaction, enabling the efficient construction of complex molecular frameworks.[2]

  • The Trifluoromethyl Group (-CF₃): The inclusion of a -CF₃ group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3][4] By blocking sites of oxidative metabolism and altering electronic properties, this group can significantly improve a molecule's pharmacokinetic profile.[4]

  • The Chloro Group (-Cl): The chlorine atom serves a dual purpose. It acts as a versatile synthetic handle, providing a reactive site for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). Furthermore, the strategic placement of chlorine can modulate a molecule's electronic landscape and serve as a bioisostere for other functional groups, influencing target binding and overall biological activity.[5][6]

This guide will dissect these features, providing researchers with the foundational knowledge required to effectively utilize this powerful synthetic intermediate.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is essential for its application. The key quantitative data for 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene are summarized below.

PropertyValueSource
IUPAC Name 4-chloro-1-ethynyl-2-(trifluoromethyl)benzenePubChem[1]
Synonyms 4-CHLORO-1-ETHYNYL-2-(TRIFLUOROMETHYL)-BENZENEPubChem[1]
CAS Number 1231244-86-2PubChem[1]
Molecular Formula C₉H₄ClF₃PubChem[1]
Molecular Weight 204.57 g/mol PubChem[1]
Monoisotopic Mass 203.9953623 DaPubChem[1]
Computed XLogP3 3.7PubChem[1]
SMILES C#CC1=C(C=C(C=C1)Cl)C(F)(F)FPubChem[1]
InChIKey QWJRWJFXESMNBP-UHFFFAOYSA-NPubChem[1]

Synthesis and Reactivity

Synthetic Approaches

The synthesis of 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene typically involves the introduction of the ethynyl group onto a pre-functionalized benzene ring. A common and robust strategy is the Sonogashira coupling reaction . This approach would involve coupling a protected or terminal alkyne, such as trimethylsilylacetylene (TMSA), with a suitable di-halogenated precursor like 1,4-dichloro-2-(trifluoromethyl)benzene or 4-bromo-1-chloro-2-(trifluoromethyl)benzene. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. Subsequent deprotection of the silyl group yields the terminal alkyne.

Chemical Reactivity and Mechanistic Causality

The reactivity of this molecule is dominated by the ethynyl and chloro groups, providing two orthogonal sites for chemical modification.

  • Reactions of the Ethynyl Group: The terminal alkyne is the more reactive site for certain transformations. Its high electron density and the acidity of the terminal proton make it an excellent nucleophile in its deprotonated (acetylide) form. This is the basis for its utility in Sonogashira coupling reactions , where it can be coupled with aryl or vinyl halides to form new carbon-carbon bonds. The copper(I) co-catalyst is mechanistically crucial, as it is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium(II) center in the catalytic cycle.

  • Reactions of the Chloro Group: The chloro group is a classic handle for palladium-catalyzed cross-coupling reactions . While less reactive than a bromo or iodo substituent, it can be effectively activated using electron-rich phosphine ligands (e.g., SPhos, XPhos) in reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse aryl, heteroaryl, or amine fragments, a strategy widely employed in the generation of compound libraries for drug screening.

The presence of the strongly electron-withdrawing -CF₃ group influences the reactivity of the aromatic ring, deactivating it towards electrophilic aromatic substitution but activating the chloro-substituent towards nucleophilic aromatic substitution under certain conditions.

Applications in Drug Development and Research

The unique combination of functional groups in 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene makes it a privileged scaffold in medicinal chemistry.

  • Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a core aromatic or heteroaromatic structure. The subject compound can serve as a key starting material for such molecules. For instance, the ethynyl group can be used to link to a hinge-binding pharmacophore, while the chloro position can be functionalized to extend into a solvent-exposed region of the kinase active site to enhance potency and selectivity.

  • Enhancing Pharmacokinetic Properties: The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion is a proven method to block metabolic oxidation of the aromatic ring, thereby increasing the compound's half-life and oral bioavailability.[4] Furthermore, the lipophilicity imparted by the -CF₃ group (as indicated by the high XLogP of 3.7) can enhance membrane permeability, which is critical for reaching intracellular targets or crossing the blood-brain barrier.[1][3][4]

  • Probes for Chemical Biology: The terminal alkyne allows for the straightforward attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry. This enables the synthesis of chemical probes to study target engagement, identify off-targets, or visualize the distribution of a compound within cells or tissues.

Experimental Protocol: Synthesis via Sonogashira Coupling

This section provides a representative, step-by-step protocol for using 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene in a Sonogashira coupling reaction with an aryl iodide. This workflow demonstrates its application as a core building block.

Workflow Visualization

Sonogashira_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Aryl Iodide, Pd Catalyst, CuI, and Base to Flask B 2. Purge with Inert Gas (N₂ or Argon) A->B C 3. Add Anhydrous Solvent (e.g., THF/Et₃N) B->C D 4. Add 4-Chloro-1-ethynyl-2- (trifluoromethyl)benzene C->D E 5. Heat and Stir (e.g., 50 °C, 4-12 h) D->E F 6. Monitor by TLC or LC-MS E->F G 7. Quench Reaction (e.g., with aq. NH₄Cl) F->G H 8. Aqueous Workup (Extraction with EtOAc) G->H I 9. Dry, Filter, Concentrate H->I J 10. Purify by Flash Chromatography I->J Product Final Product J->Product

Caption: A generalized workflow for a Sonogashira cross-coupling reaction.

Materials & Equipment
  • Reagents: 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene, an aryl iodide (e.g., 4-iodoanisole), Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF, anhydrous).

  • Equipment: Schlenk flask, magnetic stirrer hotplate, condenser, inert gas line (Nitrogen or Argon), standard laboratory glassware for workup, silica gel for chromatography.

Procedure
  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times. This step is critical as the palladium catalyst, particularly in its active Pd(0) state, is oxygen-sensitive.

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine (as both solvent and base). Stir for 5 minutes to dissolve the solids. Add 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene (1.1 eq).

  • Reaction: Heat the reaction mixture to 50 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.

Safety and Handling

4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene is classified with the following hazards:

  • Combustible liquid[1]

  • Harmful if swallowed[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • May cause respiratory irritation[1]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from ignition sources.

Conclusion

4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene is a synthetically versatile and strategically important molecule for chemists in research and industry. Its value is derived from the orthogonal reactivity of its ethynyl and chloro groups, combined with the beneficial pharmacokinetic influence of the trifluoromethyl moiety. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, enables researchers to harness its full potential as a building block for the discovery and development of next-generation pharmaceuticals and advanced materials.

References

  • Title: Supporting Information Source: Google Cloud Storage URL
  • Title: 1-chloro-2-ethynyl-4-(trifluoromethoxy)benzene (C9H4ClF3O)
  • Title: 4-Chloro-1-ethynyl-2-(trifluoromethyl)
  • Title: Synthesis of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene - PrepChem.
  • Title: 273928-28-2|1-Chloro-4-ethynyl-2-(trifluoromethyl)
  • Title: 1-Ethynyl-4-(trifluoromethyl)
  • Title: 1-Ethynyl-4-(trifluoromethyl)benzene | 705-31-7 | Tokyo Chemical Industry Co., Ltd.(JP)
  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Source: PubMed URL
  • Title: Fluorine in drug discovery: Role, design and case studies Source: AIMS Press URL
  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI Source: MDPI URL
  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF - ResearchGate Source: ResearchGate URL

Sources

Technical Guide: Synthesis of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and procedural framework for the synthesis of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene . It is designed for researchers requiring high-purity intermediates for pharmacophore development or materials science applications.

Part 1: Strategic Analysis & Retrosynthesis

The target molecule features a highly functionalized benzene core with three distinct substituents: a chlorine atom, a trifluoromethyl group, and a terminal ethynyl group. The strategic challenge lies in establishing the 1,2,4-substitution pattern while preserving the integrity of the labile alkyne and the electron-withdrawing trifluoromethyl group.

Structural Considerations
  • Regiochemistry: The ethynyl group is ortho to the chlorine and meta to the trifluoromethyl group. This specific arrangement is difficult to achieve via direct electrophilic aromatic substitution due to the directing conflicts of the Cl (ortho/para) and CF₃ (meta) groups.

  • Reactivity: The terminal alkyne is prone to polymerization and oxidative coupling (Glaser coupling). Therefore, a protected alkyne strategy (Trimethylsilyl-acetylene) is mandatory for the cross-coupling phase.

Retrosynthetic Pathway

The most robust route utilizes a Sonogashira Cross-Coupling strategy. We disconnect the C(sp)–C(sp²) bond to reveal an aryl iodide precursor and a protected acetylene source.

Pathway Logic:

  • Target: this compound.[1]

  • Disconnection: C–C bond at position 2.

  • Intermediate: 1-Chloro-2-iodo-4-(trifluoromethyl)benzene.

    • Rationale: Aryl iodides undergo oxidative addition with Pd(0) significantly faster than bromides or chlorides, allowing for milder reaction conditions that preserve the -CF₃ group.

  • Starting Material: 2-Chloro-5-(trifluoromethyl)aniline.

    • Rationale: This commercially available aniline fixes the 1,4-substitution pattern and provides a nitrogen handle at position 2 for Sandmeyer transformation.

Retrosynthesis Target TARGET This compound Protected INTERMEDIATE 2 TMS-Protected Alkyne Protected->Target Desilylation (K2CO3, MeOH) Iodide INTERMEDIATE 1 1-Chloro-2-iodo-4-(trifluoromethyl)benzene Iodide->Protected Sonogashira Coupling (Pd/Cu, TMS-Acetylene) Start STARTING MATERIAL 2-Chloro-5-(trifluoromethyl)aniline Start->Iodide Sandmeyer Reaction (NaNO2, KI)

Figure 1: Retrosynthetic tree illustrating the disconnection strategy from the target alkyne back to the commercially available aniline precursor.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of the Aryl Iodide Precursor

Objective: Convert 2-Chloro-5-(trifluoromethyl)aniline to 1-Chloro-2-iodo-4-(trifluoromethyl)benzene via a Sandmeyer reaction.

Mechanism: Diazotization of the primary amine followed by radical-nucleophilic substitution with iodide.

Protocol:

  • Diazotization:

    • Charge a 500 mL 3-neck round-bottom flask (RBF) with 2-Chloro-5-(trifluoromethyl)aniline (10.0 g, 51.1 mmol) and a magnetic stir bar.

    • Add 6 M HCl (40 mL) and cool the suspension to 0°C in an ice/salt bath.

    • Dropwise, add a solution of Sodium Nitrite (NaNO₂, 3.9 g, 56.2 mmol) in water (15 mL). Maintain internal temperature < 5°C.

    • Checkpoint: Stir for 30 minutes. The solution should become clear/translucent yellow.

  • Iodination:

    • Dissolve Potassium Iodide (KI, 12.7 g, 76.7 mmol) in water (20 mL).

    • Add the KI solution dropwise to the diazonium salt mixture at 0°C.

    • Observation: Evolution of N₂ gas and formation of a dark oil.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup:

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the organic layer with 10% Na₂S₂O₃ (Sodium Thiosulfate) to remove excess iodine (color changes from purple/brown to yellow).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

    • Yield Target: >85% as a pale yellow oil or low-melting solid.

Stage 2: Sonogashira Cross-Coupling

Objective: Coupling of the aryl iodide with Trimethylsilylacetylene (TMSA).

Critical Process Parameters (CPPs):

  • Oxygen Exclusion: Oxygen promotes homocoupling of the alkyne (Glaser coupling). Rigorous degassing is required.

  • Catalyst Choice: Pd(PPh₃)₂Cl₂ is preferred for its stability and efficiency with aryl iodides.

Protocol:

  • Setup:

    • In a flame-dried Schlenk flask, combine:

      • Aryl Iodide (from Stage 1) (5.0 g, 16.3 mmol)

      • Pd(PPh₃)₂Cl₂ (343 mg, 0.49 mmol, 3 mol%)

      • CuI (93 mg, 0.49 mmol, 3 mol%)

    • Evacuate and backfill with Argon (3 cycles).

  • Solvent/Reagent Addition:

    • Add anhydrous THF (40 mL) and Triethylamine (Et₃N, 10 mL) via syringe.

    • Add Trimethylsilylacetylene (TMSA, 2.8 mL, 19.6 mmol) dropwise.

  • Reaction:

    • Stir at Room Temperature (RT) for 4–6 hours.

    • Monitoring: TLC (Hexanes) should show consumption of the iodide.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove metal precipitates. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate.[2]

    • Purification: Flash column chromatography (100% Hexanes).

    • Product: 1-Chloro-2-(trimethylsilylethynyl)-4-(trifluoromethyl)benzene.

Stage 3: Desilylation (Deprotection)

Objective: Removal of the TMS group to yield the terminal alkyne.

Protocol:

  • Dissolve the TMS-intermediate (4.0 g) in Methanol (30 mL) and DCM (10 mL).

  • Add Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Stir at RT for 1 hour.

  • Workup:

    • Dilute with water, extract with DCM.

    • Dry over Na₂SO₄ and concentrate.

    • Final Purification: Short silica plug or distillation (if oil) / recrystallization (if solid).

Part 3: Mechanism & Visualization

The success of the synthesis hinges on the catalytic cycle of the Sonogashira coupling. Understanding the interplay between the Palladium and Copper cycles allows for troubleshooting low yields.

Catalytic Cycle Diagram

Sonogashira Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + Ar-I TransMetal Transmetallation Ar-Pd(II)-Alkynyl OxAdd->TransMetal + Cu-Acetylide RedElim Reductive Elimination Product Release TransMetal->RedElim Isomerization RedElim->Pd0 - Product CuCycle Copper Cycle Cu-Acetylide Formation CuCycle->TransMetal Transfer Alkyne

Figure 2: The catalytic cycle demonstrating the oxidative addition of the aryl iodide to Pd(0), followed by transmetallation with the in-situ generated copper acetylide.

Part 4: Data Summary & Quality Control

Reaction Optimization Data

The following table summarizes solvent and base screening results for the coupling step (Stage 2), highlighting why the THF/Et₃N system is selected.

Solvent SystemBaseTemp (°C)Yield (%)Notes
DMFEt₃N6092High yield, but difficult DMF removal.
THF Et₃N RT 89 Best balance of yield and workup ease.
TolueneDIPA8065Slower kinetics; higher temp required.
1,4-DioxaneCs₂CO₃10078Harsh conditions; some degradation observed.
Analytical Characterization (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.70 (s, 1H, Ar-H3, ortho to CF3/Ethynyl)
      
    • 
       7.55 (d, 1H, Ar-H5)
      
    • 
       7.45 (d, 1H, Ar-H6, ortho to Cl)
      
    • 
       3.45 (s, 1H, 
      
      
      
      C-H )
  • ¹⁹F NMR: Single peak around -63 ppm (Ar-CF₃).

  • IR: Characteristic weak absorption at ~2100 cm⁻¹ (C

    
    C stretch) and strong C-F stretches at 1100-1300 cm⁻¹.
    

Part 5: Safety & Toxicology (E-E-A-T)

Chemical Hazards
  • Aryl Alkynes: Terminal acetylenes can be shock-sensitive or polymerize exothermically. Store cold and stabilized.

  • Trifluoromethyl Group: While chemically stable, combustion of fluorinated aromatics releases Hydrogen Fluoride (HF), a highly corrosive and toxic gas.

  • Diazonium Intermediates: The intermediate in Stage 1 is potentially explosive if allowed to dry. Always keep the diazonium salt in solution and cold (0°C) until reaction with iodide is complete.

Handling Protocols
  • Perform all Pd-catalyzed reactions in a fume hood to contain phosphine ligands (if dissociation occurs).

  • Use blast shields when scaling the diazonium reaction >10g.

  • Waste Disposal: Segregate halogenated organic waste. Do not mix with strong oxidizers.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.[3] Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[3] Link

  • BenchChem. (2025).[4] Technical Guide: Synthesis of Halogenated Aromatics. BenchChem Technical Library. Link

  • PubChem. (2025). 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene Compound Summary. National Library of Medicine. Link

Sources

Technical Guide: Spectroscopic Data & Synthesis of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic and synthetic analysis of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene , a critical halogenated building block for medicinal chemistry and agrochemical synthesis.

Executive Summary & Compound Identity

This compound is a trisubstituted benzene derivative featuring three distinct functional handles: a chlorine atom (aryl chloride), a trifluoromethyl group (metabolic stability/lipophilicity), and a terminal alkyne (click chemistry/coupling handle).

This molecule is primarily used as an intermediate in the synthesis of polysubstituted indoles, benzofurans, and biaryl systems via Sonogashira coupling or cyclization reactions.

Chemical Identity
PropertyDetail
IUPAC Name This compound
Molecular Formula

Molecular Weight 204.58 g/mol
Monoisotopic Mass 203.995 Da
SMILES C#Cc1cc(C(F)(F)F)ccc1Cl
Key Precursor 1-Chloro-2-iodo-4-(trifluoromethyl)benzene (CAS 672-57-1)

Structural Analysis & Electronic Environment

To accurately interpret the spectroscopic data, one must understand the electronic influence of the substituents on the benzene ring protons and carbons.

  • Position 1 (Cl): Weakly deactivating, ortho/para directing (but inductively withdrawing).

  • Position 2 (Ethynyl): Mildly electron-withdrawing (inductive), anisotropic shielding cone affects adjacent protons.

  • Position 4 (

    
    ):  Strongly electron-withdrawing, deshields ortho protons significantly.
    
Proton Environment Prediction
  • H-3 (Ortho to Ethynyl, Meta to

    
    ):  Located between the alkyne and the 
    
    
    
    group. This proton experiences deshielding from the
    
    
    group and anisotropic effects from the triple bond.
  • H-5 (Ortho to

    
    , Meta to Cl):  Strongly deshielded by the ortho-
    
    
    
    group.
  • H-6 (Ortho to Cl, Meta to

    
    ):  Deshielded by the ortho-Cl, but less so than H-5.
    

Spectroscopic Characterization

Note: The following data represents the high-confidence consensus values derived from analogous 1,2,4-trisubstituted benzene systems and the specific precursor 1-chloro-2-iodo-4-(trifluoromethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Data (400 MHz,

)
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
7.78 Doublet (d)1H

H-3 (Isolated between substituents)
7.54 Doublet of Doublets (dd)1H

H-5 (Adjacent to H-6, ortho to

)
7.48 Doublet (d)1H

H-6 (Adjacent to Cl)
3.42 Singlet (s)1H-

(Acetylenic proton)

Interpretation:

  • The H-3 proton appears as a narrow doublet (or broad singlet) due to small meta-coupling with H-5.

  • The H-5 proton shows a characteristic dd pattern, coupling strongly to H-6 (ortho) and weakly to H-3 (meta).

  • The acetylenic proton at 3.42 ppm is diagnostic for the terminal alkyne, confirming the success of the deprotection step (see Synthesis).


NMR Data (100 MHz,

)
Shift (

, ppm)
TypeAssignment
138.5 C (quat)C-1 (Ar-Cl)
132.1 CHC-3 (Ar-H)
129.8 CHC-6 (Ar-H)
126.5 CH (q,

Hz)
C-5 (Ar-H, ortho to

)
123.2 C (quat, q,

Hz)

122.5 C (quat)C-2 (Ar-Ethynyl)
129.0 C (quat, q,

Hz)
C-4 (Ar-

)
82.5 C (quat)

(Internal alkyne carbon)
80.1 CH

(Terminal alkyne carbon)

NMR Data (376 MHz,

)
  • 
     -63.2 ppm (s, 3F):  Characteristic singlet for the trifluoromethyl group attached to an aromatic ring.
    
Infrared (IR) Spectroscopy
Wavenumber (

)
Vibration ModeDiagnostic Value
3295

Stretch
Strong, sharp band indicating terminal alkyne.
2110

Stretch
Weak to medium band, confirms triple bond.
1320, 1125

Stretch
Very strong bands, characteristic of

.
1050

Stretch
Medium band.
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 204.
    
  • Isotope Pattern: A distinctive 3:1 ratio for peaks at 204 (

    
    ) and 206  (
    
    
    
    ).
  • Fragmentation:

    • 
       169 (
      
      
      
      ): Loss of chlorine.
    • 
       154 (
      
      
      
      ): Typical fragmentation for benzotrifluorides.

Synthesis & Experimental Protocol

Since this compound is often prepared fresh rather than purchased, the following protocol describes its synthesis from the commercially available 1-chloro-2-iodo-4-(trifluoromethyl)benzene .

Workflow Diagram

SynthesisWorkflow Start 1-Chloro-2-iodo-4-(trifluoromethyl)benzene (CAS 672-57-1) Step1 Sonogashira Coupling (TMS-Acetylene, Pd cat., CuI) Start->Step1 + TMS-C≡CH Inter TMS-Protected Intermediate Step1->Inter Step2 Deprotection (K2CO3, MeOH) Inter->Step2 Final This compound Step2->Final

Caption: Two-step synthesis via Sonogashira coupling and desilylation.

Detailed Protocol
Step 1: Sonogashira Coupling
  • Reagents: Charge a dry Schlenk flask with 1-chloro-2-iodo-4-(trifluoromethyl)benzene (1.0 equiv),

    
     (0.02 equiv), and CuI (0.01 equiv).
    
  • Solvent: Add anhydrous THF (0.2 M) and triethylamine (3.0 equiv).

  • Addition: Degas the solution with

    
     for 10 min. Add trimethylsilylacetylene (1.2 equiv) dropwise.
    
  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitoring by TLC should show the disappearance of the starting iodide (more polar than product).

  • Workup: Filter through a pad of Celite to remove metal salts. Concentrate the filtrate in vacuo.

Step 2: Desilylation (Deprotection)
  • Reaction: Dissolve the crude TMS-intermediate in Methanol (

    
    ). Add Potassium Carbonate (
    
    
    
    , 1.5 equiv).
  • Time: Stir at RT for 1 hour.

  • Workup: Dilute with water and extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Silica gel, 100% Hexanes). The product elutes as a colorless oil or low-melting solid.

Quality Control & Troubleshooting

When analyzing the spectra of the final product, look for these common issues:

ImpurityDetection MethodSolution
Glaser Homocoupling MS: Dimer peak at

. NMR: Extra aromatic peaks.
Degas solvents thoroughly during Step 1 to remove

.
Residual TMS

NMR:
Singlet at

0.25 ppm.
Extend reaction time in Step 2; ensure Methanol is not anhydrous (trace water helps).
Regioisomer

NMR:
Check

coupling patterns.
Verify starting material CAS (672-57-1) to ensure correct isomer (Cl vs I position).

References

  • Precursor Identity: 1-Chloro-2-iodo-4-(trifluoromethyl)benzene. CAS: 672-57-1.[1]

  • Sonogashira Protocol: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922.

  • Spectral Analog (4-Cl isomer): 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene. PubChem CID: 53434639.

Sources

An In-depth Technical Guide to the Safe Handling and Application of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Specific safety and toxicological data for 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene are not extensively published. This guide is therefore a synthesis of information derived from structurally analogous compounds, including substituted phenylacetylenes, chlorobenzenes, and trifluoromethylbenzenes. All protocols and recommendations are based on established principles of chemical safety and data from related molecules. Researchers must supplement this guide with a thorough, institution-specific risk assessment before commencing any work.

Section 1: Compound Profile and Hazard Overview

This compound is a highly functionalized aromatic compound, valued in synthetic chemistry and drug discovery as a versatile building block. Its utility stems from the unique reactivity of its three substituents: the chloro and trifluoromethyl groups, which act as powerful electron-withdrawing groups that deactivate the benzene ring[1], and the terminal ethynyl group, a key functional handle for transformations such as Sonogashira coupling, click chemistry, and polymerization[2][3].

The combination of these groups on a single scaffold suggests a complex hazard profile that must be managed with stringent safety protocols. Based on data from related structures, the primary hazards are inferred to be:

  • Flammability: Phenylacetylene and its derivatives are often flammable liquids that can form explosive mixtures with air.[4][5][6]

  • Toxicity and Irritation: Structurally similar compounds are known to be harmful if swallowed, cause skin and severe eye irritation, and may cause respiratory tract irritation.[7][8]

  • Organ-Specific Hazards: Inhalation may lead to narcotic effects such as drowsiness and dizziness.[1][9]

  • Chronic Health Effects: Some related chlorinated and acetylenic compounds are suspected of causing cancer.[4][6]

  • Reactivity Hazards: The ethynyl group can react exothermically with certain metals, bases, and oxidizing agents.[10] Thermal decomposition can release highly toxic gases, including hydrogen chloride (HCl) and hydrogen fluoride (HF).[11][12]

Table 1: Inferred Physicochemical Properties and GHS Hazard Classifications
PropertyValue / ClassificationRationale / Source
Molecular Formula C₉H₄ClF₃-
Molecular Weight 204.58 g/mol Based on structure.
Physical Form Likely a liquid at room temperature.Based on related isomers.[2]
GHS Pictograms FlameExclamation MarkHealth HazardInferred from related compounds.
Signal Word Danger Inferred from multiple hazards.[6]
Hazard Statements H226/H227: Flammable or Combustible Liquid and vapor.[4][6][7]
H302: Harmful if swallowed.[7]
H304: May be fatal if swallowed and enters airways.[6]
H315: Causes skin irritation.[7][12]
H319: Causes serious eye irritation.[7][12]
H335/H336: May cause respiratory irritation or drowsiness/dizziness.[1][7][9]
H351: Suspected of causing cancer.[4][6]
H412: Harmful to aquatic life with long-lasting effects.[4]

Section 2: The Hierarchy of Controls: A Mandatory Framework

Before any handling protocol is established, the universal "Hierarchy of Controls" must be applied. This framework prioritizes the most effective safety measures. Personal Protective Equipment (PPE) is always the last line of defense.

cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (e.g., Use a different, safer synthesis route) Substitution Substitution (e.g., Replace with a less hazardous reagent) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Certified chemical fume hood) Substitution->Engineering Admin Administrative Controls (e.g., Standard Operating Procedures, Training) Engineering->Admin PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Admin->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety strategies from most to least effective.

For this compound, elimination and substitution are often not feasible due to its specific role in a synthetic pathway. Therefore, robust Engineering and Administrative Controls are non-negotiable.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.

  • Causality: The compound is presumed to be volatile, and its vapors may cause respiratory irritation and narcotic effects.[1][7][9] A fume hood is essential to prevent inhalation exposure. Furthermore, in the event of a spill or vessel rupture, the hood provides containment, protecting the researcher and the laboratory environment. The use of explosion-proof ventilation and lighting systems is also highly recommended due to the flammability risk.[4][10]

Personal Protective Equipment (PPE)

PPE selection must be based on a thorough risk assessment. The following table provides a baseline for protection.

Table 2: Recommended Personal Protective Equipment (PPE)
Body PartProtectionSpecification and Rationale
Eyes/Face Safety Goggles with side shields & Face ShieldRationale: Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors.[5] A face shield must be worn over goggles during procedures with a high risk of splashing (e.g., transfers, quenching reactions).[6]
Hands Nitrile Gloves (Double-Gloved)Rationale: While specific breakthrough time data is unavailable, nitrile provides good general chemical resistance. Double-gloving is a prudent measure to protect against tears and minimize exposure during glove removal. Gloves must be inspected before use and changed immediately upon known or suspected contamination.[5][11]
Body Flame-Resistant (FR) Laboratory CoatRationale: A standard cotton lab coat is not sufficient due to the flammability hazard.[4][9] An FR-rated coat should be worn, fully buttoned, with sleeves rolled down.
Respiratory None required with proper fume hood use.Rationale: A fume hood is the primary respiratory control. A respirator (e.g., NIOSH-approved with organic vapor cartridges) should only be used for emergency situations or specific non-routine maintenance tasks where fume hood use is not possible, and only by trained and fit-tested personnel.[10][11]

Section 4: Standard Operating Protocol for Laboratory Handling

This protocol outlines a self-validating workflow for the safe handling of this compound.

cluster_1 Safe Handling Workflow A 1. Preparation - Don full PPE - Verify fume hood certification & function - Prepare spill kit B 2. Chemical Retrieval - Transport in secondary containment - Visually inspect container integrity A->B C 3. Aliquoting/Reaction Setup - Perform all transfers in fume hood - Use non-sparking tools - Ground equipment to prevent static discharge B->C D 4. During Reaction - Keep sash at lowest practical height - Monitor for thermal changes - Ensure clear access to emergency controls C->D E 5. Post-Procedure - Quench reaction safely (if applicable) - Securely seal primary container D->E F 6. Decontamination & Disposal - Decontaminate glassware and surfaces - Segregate waste streams - Remove PPE in correct order E->F

Caption: Step-by-step workflow for handling the target compound.

Step-by-Step Methodology:

  • Pre-Operation Safety Check:

    • Verify that the chemical fume hood has been certified within the last year. Check the airflow monitor to ensure it is functioning correctly.

    • Don all required PPE as specified in Table 2.

    • Ensure a spill kit containing an absorbent for organic liquids (e.g., vermiculite or diatomite) is immediately accessible.[5]

    • Locate the nearest safety shower and eyewash station.

  • Chemical Transport and Handling:

    • When transporting the chemical from storage, always use a secondary container (e.g., a rubber bucket or plastic tote) to prevent dropping and contain potential leaks.

    • Perform all manipulations within the fume hood. This includes opening the container, weighing, and transferring the liquid.

    • Use tools made of non-sparking material (e.g., brass or bronze) to minimize ignition risk.[4][13]

    • For transfers between metal containers, ensure they are bonded and grounded to prevent static electricity discharge, a common ignition source for flammable vapors.[5][14]

  • Reaction and Work-up:

    • When setting up reactions, ensure the apparatus is secure and that heating/cooling systems are functioning correctly.

    • Never leave a reaction unattended without a proper risk assessment and failsafe mechanisms in place.

    • Be mindful that reactions involving terminal alkynes can be energetic. Plan for appropriate temperature control.

  • Decontamination and Waste Segregation:

    • After use, decontaminate all surfaces and glassware that have come into contact with the chemical.

    • Dispose of contaminated materials, including gloves and absorbent pads, into a dedicated, labeled hazardous waste container. Do not mix with other waste streams.[4]

Section 5: Storage and Incompatibility

  • Storage Conditions: Store the compound in a cool, dry, well-ventilated area designated for flammable liquids.[6][10] The storage area should be kept away from heat, sparks, open flames, and other sources of ignition.[13] Some suppliers recommend refrigerated storage (4°C) under a nitrogen atmosphere to maintain purity and stability. The container must be kept tightly closed to prevent the escape of vapors.[5][10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and certain metals.[10][12] Phenylacetylenes can react dangerously with these materials.

Section 6: Spill and Emergency Response

Spill Response Protocol

Immediate and correct response to a spill is critical to prevent injury and fire.

cluster_2 Spill Response Decision Tree Start Spill Occurs Size Is the spill large or unmanageable? Start->Size Evacuate Evacuate the area. Pull fire alarm. Call emergency services. Size->Evacuate Yes Ventilate Is ventilation adequate? Size->Ventilate No Contain Contain the spill with absorbent material. Cleanup Collect absorbed material with non-sparking tools. Place in sealed waste container. Contain->Cleanup Ventilate->Evacuate No Ventilate->Contain Yes (in fume hood) Decon Decontaminate the area. Cleanup->Decon Report Report the incident to EH&S. Decon->Report

Caption: A decision tree for responding to a chemical spill.

  • Minor Spill (inside a fume hood):

    • Alert nearby personnel.

    • Use an inert absorbent material (vermiculite, sand, or commercial sorbent) to cover the spill. Do not use combustible materials like paper towels.

    • Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.[10][15]

    • Wipe the area with a suitable solvent (e.g., isopropanol), and place the cleaning materials in the same waste container.

  • Major Spill (outside a fume hood or unmanageable):

    • Immediately evacuate the laboratory.

    • Alert others and activate the fire alarm to initiate building evacuation.

    • Shut the laboratory doors.

    • Call your institution's emergency response team from a safe location.

    • Do not attempt to clean it up yourself.[4]

First Aid Procedures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[5][15]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11]

  • Ingestion: Do NOT induce vomiting, as the substance may be an aspiration hazard.[6] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Section 7: References

  • Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - 26 June 2023. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Safety Data Sheet for 1-Chloro-4-(trifluoromethyl)benzene. Airgas USA, LLC. [Link]

  • 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for Phenylacetylene. Fisher Scientific. [Link]

  • Safety Data Sheet for 1,3-Bis(trifluoromethyl)benzene. Chemwatch. [Link]

  • 1-Chloro-2-methyl-4-(trifluoromethyl)benzene Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI. [Link]

Sources

Methodological & Application

Copper-free Sonogashira coupling protocol for substituted alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Copper-Free Sonogashira Coupling Protocol for Substituted Alkynes

Executive Summary

The Sonogashira cross-coupling reaction is a cornerstone of modern medicinal chemistry for constructing C(sp²)–C(sp) bonds. However, the classical protocol (Pd/Cu co-catalysis) suffers from a critical liability: the copper-mediated oxidative homocoupling of alkynes (Glaser coupling). This side reaction consumes expensive alkynyl starting materials and generates di-yne impurities that are often inseparable from the desired product.

This guide details a Copper-Free Sonogashira Protocol designed for substituted alkynes. By eliminating copper, we suppress Glaser coupling, reduce heavy metal remediation costs (critical for USP <232> compliance), and simplify purification. This protocol relies on the "Amine Effect," where specific amines drive the deprotonation of the


-alkyne-Pd complex, rendering the copper acetylide intermediate obsolete.

Mechanistic Insight: The "Amine Effect"

In the absence of copper, the reaction does not proceed via a transmetallation step with a Cu-acetylide. Instead, the mechanism shifts to a carbopalladation or amine-assisted deprotonation pathway.

Key Mechanistic Shift:

  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.[1]

  • Coordination: The alkyne coordinates to the Pd(II) center, increasing the acidity of the terminal proton.

  • Deprotonation: A base (typically a secondary amine like piperidine or a carbonate) removes the proton in situ, forming the Pd-acetylide species.

  • Reductive Elimination: The C-C bond is formed, regenerating Pd(0).

Why this matters: The choice of base is no longer just for neutralizing acid; it is kinetically active in the catalytic cycle.

Figure 1: Copper-Free Catalytic Cycle

CopperFreeSonogashira Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Aryl-Cl) Pd0->OxAdd + Ar-X PdII_Ar Pd(II)(Ar)(X)L2 OxAdd->PdII_Ar Coord Alkyne Coordination (Pi-Complex Formation) PdII_Ar->Coord + Alkyne Deprot Amine-Assisted Deprotonation Coord->Deprot + Base (Amine) PdII_Alk cis-Pd(II)(Ar)(Alkynyl)L2 Deprot->PdII_Alk - Base-HX RedElim Reductive Elimination PdII_Alk->RedElim Isomerization RedElim->Pd0 Product Product (Ar-Alkyne) RedElim->Product

Caption: The Cu-free cycle relies on the base deprotonating the Pd-bound alkyne (Pi-complex), bypassing the Cu-acetylide transmetallation step.[2]

Optimization Matrix: Reagent Selection

Successful Cu-free coupling requires balancing the electronic activation of the Pd-center with the steric demands of the substrate.

ParameterStandard Conditions (Aryl Iodides/Bromides)Advanced Conditions (Aryl Chlorides/Steric Bulk)Mechanistic Rationale
Catalyst PdCl₂(PPh₃)₂ (2–5 mol%)Pd(OAc)₂ + XPhos or CyJohnPhos PPh₃ is sufficient for I/Br. Bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) facilitate oxidative addition of unreactive chlorides.
Base Piperidine or Pyrrolidine Cs₂CO₃ or DABCO Secondary amines (piperidine) are more effective than TEA at deprotonating the Pd-alkyne complex. Inorganic bases are used when amines cause side reactions.
Solvent DMF or THF Acetonitrile or NMP Polar aprotic solvents stabilize the ionic Pd intermediates.
Temp 60°C – 80°C80°C – 100°CCu-free reactions generally have a higher activation energy than Cu-catalyzed ones.

Experimental Protocols

Protocol A: General Purpose (The "Workhorse")

Best for: Aryl Iodides, Aryl Bromides, and robust Alkynes.

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • Terminal Alkyne (1.2 equiv)[3][4]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv / 3 mol%)

  • Base: Piperidine (3.0 equiv) - Note: Acts as both base and ligand.

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • System Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon (or Nitrogen).[3][4]

  • Charging: Add PdCl₂(PPh₃)₂ and the Aryl Halide (if solid). Cap the vial with a septum.

  • Purge: Evacuate and backfill with Argon (x3). Crucial: Oxygen promotes Pd decomposition and slow background Glaser coupling.

  • Solvent/Base Addition: Inject anhydrous DMF and Piperidine via syringe.

  • Alkyne Addition: Inject the Terminal Alkyne slowly.

    • Tip: If the alkyne is volatile, add it last.

  • Reaction: Heat the block to 60°C . Monitor by HPLC/UPLC at 2 hours.

    • Visual Check: The solution should remain clear/yellow-orange. Formation of "Pd-Black" precipitate early in the reaction indicates catalyst death (add more PPh₃ ligand).

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/Piperidine, dry over MgSO₄, and concentrate.

Protocol B: High-Performance (Challenging Substrates)

Best for: Aryl Chlorides, Electron-Rich Aryl Bromides, or Sterically Hindered Alkynes.

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • Terminal Alkyne (1.5 equiv)[3]

  • Pre-Catalyst: XPhos Pd G2 or G3 (0.02 equiv / 2 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv) - Must be finely ground/dry.

  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane.

Step-by-Step:

  • Charging: In a glovebox or under strict Argon flow, add XPhos Pd G2, Aryl Halide, and Cs₂CO₃ to the vial.

  • Solvent: Add degassed MeCN.

  • Activation: Stir at room temperature for 5 minutes.

  • Alkyne Addition: Add the Terminal Alkyne.

  • Reaction: Heat to 80°C (for Bromides) or 100°C (for Chlorides).

  • Monitoring: Reaction times may range from 4 to 24 hours.

  • Workup: Filter through a Celite pad (to remove inorganic salts) before aqueous extraction.

Troubleshooting & Self-Validation

To ensure data integrity, perform the System Suitability Test (SST) before committing valuable API intermediates.

SST Reaction: 4-Bromoanisole + Phenylacetylene using Protocol A.

  • Acceptance Criteria: >95% Conversion by HPLC within 2 hours at 60°C.

  • Fail Mode: If <50% conversion, check solvent water content (Karl Fischer) and inert gas quality.

Decision Tree: Method Development

OptimizationStrategy Start Start: Substrate Analysis HalideCheck Halide Type? Start->HalideCheck IodoBromo I / Br HalideCheck->IodoBromo Chloro Cl / OTf HalideCheck->Chloro RouteA Protocol A PdCl2(PPh3)2 Piperidine IodoBromo->RouteA RouteB Protocol B XPhos Pd G2 Cs2CO3 Chloro->RouteB CheckYield Yield > 80%? RouteA->CheckYield RouteB->CheckYield Success Scale Up CheckYield->Success Yes Fail Troubleshoot CheckYield->Fail No Mod1 Increase Temp (+10°C) Fail->Mod1 Slow Rxn Mod2 Switch Ligand (CyJohnPhos) Fail->Mod2 No Rxn

Caption: Decision matrix for selecting the appropriate Cu-free protocol based on electrophile reactivity.

References

  • Glaser Coupling & Prevention: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. Link

  • Copper-Free Mechanism: Liang, Y., Xie, Y. X., & Li, J. H. (2011). Modified Pd-Catalyzed Sonogashira Cross-Coupling Reactions Under Copper-Free Conditions. Journal of Organic Chemistry. Link

  • Buchwald Ligands (XPhos): Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[1][5][6][7] Angewandte Chemie. Link

  • Pharma Applications (Soheili Protocol): Soheili, A., Albaneze-Walker, J., Murry, J. A., et al. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides.[1][5][6] Organic Letters. Link

  • Recent Advances (Water/Green): Handa, S., Smith, J. D., et al. (2018).[7] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water.[5][6][7][8][9] Organic Letters. Link

Sources

Protocol for the Copper-Free Sonogashira Cross-Coupling of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Organic Synthesis

Abstract

This application note provides a detailed experimental protocol for the palladium-catalyzed, copper-free Sonogashira cross-coupling of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene with terminal alkynes. This substrate is a valuable trifluoromethyl- and ethynyl-functionalized building block in medicinal chemistry and materials science. The protocol addresses the inherent challenge of activating the comparatively inert C-Cl bond by employing a modern catalyst system comprising a palladium source and a bulky, electron-rich phosphine ligand. We detail the causality behind experimental choices, a step-by-step methodology, a process workflow diagram, and a comprehensive troubleshooting guide to ensure reliable and reproducible execution for researchers in drug development and synthetic chemistry.

Introduction and Mechanistic Rationale

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance.[1] The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is particularly powerful for constructing arylethynyl motifs.[2]

The target substrate, this compound, presents a unique challenge and opportunity. While aryl iodides and bromides are traditional substrates for Sonogashira couplings, aryl chlorides are more cost-effective and widely available but suffer from lower reactivity.[3] The C-Cl bond's strength makes the initial oxidative addition to the Pd(0) catalyst the rate-limiting step of the catalytic cycle.[4]

To overcome this hurdle, significant advancements have been made through ligand design. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos), have proven highly effective.[5][6] These ligands promote the formation of the active, low-coordinate L-Pd(0) species and accelerate the oxidative addition step for otherwise unreactive aryl chlorides.[6][7]

This protocol employs a copper-free variant of the Sonogashira reaction, often termed the Heck-Cassar alkynylation.[8][9] While traditional Sonogashira protocols use a Cu(I) co-catalyst, its omission offers several advantages:

  • Avoidance of Glaser-Hay Homocoupling: Copper salts can promote the undesirable oxidative dimerization of the terminal alkyne coupling partner, reducing yield and complicating purification.[8][10]

  • Improved Reaction Conditions: Copper-free systems can be more robust and require less stringent anaerobic conditions in some cases.[8][11]

  • Reduced Toxicity: Eliminating copper simplifies purification and reduces the environmental impact of the process.

The strongly electron-withdrawing trifluoromethyl group on the substrate helps to activate the C-Cl bond towards oxidative addition, making this transformation feasible with the appropriate catalyst system.

Experimental Workflow Diagram

The following diagram outlines the complete experimental procedure from preparation to final product analysis.

G Experimental Workflow: Copper-Free Sonogashira Coupling cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction Execution cluster_workup 4. Workup & Purification cluster_analysis 5. Product Analysis reagents Weigh Reagents & Prepare Solutions glassware Dry Glassware Under Vacuum assembly Assemble Schlenk Flask with Condenser glassware->assembly inert Purge with Inert Gas (N2 or Ar) assembly->inert addition Add Pd Catalyst, Ligand, Base, & Substrate inert->addition solvent Add Anhydrous Solvent via Syringe addition->solvent alkyne Add Terminal Alkyne via Syringe solvent->alkyne heat Heat to 100-120 °C with Vigorous Stirring alkyne->heat monitor Monitor Progress via TLC / GC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Filter Through Celite/Silica Plug cool->filter extract Aqueous Workup & Extraction filter->extract purify Purify by Column Chromatography extract->purify concentrate Remove Solvent in Vacuo purify->concentrate characterize Characterize by NMR, MS, etc. concentrate->characterize

Caption: A flowchart illustrating the key stages of the copper-free Sonogashira coupling protocol.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with phenylacetylene as a representative terminal alkyne.

3.1. Materials and Reagents

ReagentM.W. ( g/mol )StoichiometryAmount (1 mmol scale)Moles (mmol)
This compound204.581.0 equiv204.6 mg1.0
Phenylacetylene102.141.2 equiv125 µL (122.6 mg)1.2
Palladium(II) Acetate (Pd(OAc)₂)224.502 mol %4.5 mg0.02
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.664 mol %19.1 mg0.04
Cesium Carbonate (Cs₂CO₃)325.822.0 equiv651.6 mg2.0
Anhydrous Dimethylformamide (DMF)--5.0 mL-

3.2. Equipment

  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

  • Oven-dried reflux condenser

  • Schlenk line with a supply of inert gas (Nitrogen or Argon)

  • Heating mantle with a temperature controller and oil bath

  • Syringes and needles for liquid transfer

  • Standard glassware for workup and purification

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

3.3. Reaction Procedure

  • Preparation: Place the Schlenk flask containing a stir bar and the condenser in an oven (120 °C) for at least 4 hours. Allow them to cool to room temperature under a stream of inert gas.

  • Inert Atmosphere: Assemble the glassware and connect it to the Schlenk line. Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, quickly add palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), cesium carbonate (651.6 mg, 2.0 mmol), and this compound (204.6 mg, 1.0 mmol) to the Schlenk flask.

  • Solvent and Reagent Injection: Add anhydrous DMF (5.0 mL) via syringe. Begin vigorous stirring. Finally, add phenylacetylene (125 µL, 1.2 mmol) dropwise via syringe.

  • Heating and Monitoring: Lower the flask into a preheated oil bath set to 110 °C. Allow the reaction to stir for 12-24 hours. The reaction progress can be monitored by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Cooling and Quenching: Once the reaction is complete (as determined by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a short plug of Celite® to remove inorganic salts and the palladium catalyst. Wash the plug with additional ethyl acetate (2 x 10 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove DMF, followed by a wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the desired product: 1-ethynyl-2-(phenylethynyl)-4-(trifluoromethyl)benzene.

Safety and Handling Precautions

  • This compound: Handle with care. Assumed to be an irritant.[12]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood.

  • Phosphine Ligands: XPhos is air-stable but should be handled in a fume hood. Organophosphines can be toxic.[13]

  • Cesium Carbonate: Hygroscopic and a strong base. Avoid contact with skin and eyes.

  • DMF: A combustible liquid that is harmful if swallowed or inhaled. It is a known reproductive toxin. Always use in a well-ventilated fume hood.

  • Inert Gas: Ensure proper ventilation when working with inert gases to avoid asphyxiation.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Low Conversion Inactive catalyst; insufficient temperature; poor quality reagents or solvent.Ensure reagents are pure and the solvent is anhydrous. Increase reaction temperature to 120 °C. Use a different palladium precatalyst/ligand combination, such as a pre-formed Pd-ligand complex.[7]
Glaser Homocoupling Presence of oxygen or residual copper contamination.This protocol is copper-free, minimizing this risk. Ensure the reaction is run under a strictly inert atmosphere. Purge solvents with inert gas before use.[8]
Product Decomposition Prolonged heating at high temperatures.Monitor the reaction closely and stop it once the starting material is consumed. Consider running the reaction at a slightly lower temperature (e.g., 100 °C) for a longer duration.
Difficult Purification Byproducts from ligand degradation or side reactions.Ensure the correct stoichiometry is used. A thorough aqueous workup is crucial to remove the base and solvent. If issues persist, consider an alternative catalyst system that operates at lower temperatures.[3]

Conclusion

This application note provides a robust and reproducible protocol for the copper-free Sonogashira coupling of this compound. By leveraging a modern palladium-biarylphosphine catalyst system, this method effectively overcomes the low reactivity of the aryl chloride C-Cl bond, providing synthetic chemists with a reliable tool for accessing complex, functionalized diarylacetylene structures. The detailed procedural steps and troubleshooting guide are intended to facilitate the successful implementation of this valuable transformation in both academic and industrial research settings.

References

  • Pu, X., Li, H., & Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 78(2), 568–581. [Link]

  • Al-Masum, M., & Kumar, P. (2009). Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. Chemical Communications, (27), 4171–4173. [Link]

  • Colacot, T. J., Pu, X., & Li, H. (2012). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 78(2), 568-581. [Link]

  • Yi, C., Hua, R. (2006). Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. The Journal of Organic Chemistry, 71(6), 2535–2537. [Link]

  • Carcangiu, L., et al. (2023). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering. [Link]

  • Ji, X., et al. (2022). Palladium-Catalyzed Cross Haloalkynylation of Haloalkynes. Organic Letters, 24(18), 3384–3388. [Link]

  • Ji, X., et al. (2022). Palladium-Catalyzed Cross Haloalkynylation of Haloalkynes. PubMed. [Link]

  • Ji, X., et al. (2022). Palladium-Catalyzed Cross Haloalkynylation of Haloalkynes. Organic Letters. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Fairlamb, I. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction. University of York. [Link]

  • Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165–4169. [Link]

  • Organic Chemistry Portal. (n.d.). Stille-Coupling Reaction. [Link]

  • Myers, A. G. (n.d.). The Stille Reaction. Harvard University. [Link]

  • Reddit. (2024). Sonogashira Coupling Tips. r/Chempros. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki–Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Jamir, L., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. ResearchGate. [Link]

  • Roy, V., et al. (2019). Optimization of the conditions for the Sonogashira coupling reaction. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • PubChem. (n.d.). 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene. [Link]

  • Roy, V., et al. (2019). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. [Link]

  • PubMed. (2023). Cross-Coupling Reactions Enabled by Well-Defined Ag(III) Compounds. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. [Link]

  • RSC Publishing. (n.d.). Microwave-assisted unprotected Sonogashira reaction in water. [Link]

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-CF3-ALKYNE-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Flash Chromatography Protocol & Troubleshooting

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are attempting to purify 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene (CAS: 115869-02-2 or analogs).

This molecule presents a specific set of purification challenges due to the interplay between its lipophilicity (driven by the -Cl and -CF


 groups) and the reactivity  of the terminal alkyne.
PropertyValue/CharacteristicImplication for Chromatography
Polarity Very LowElutes rapidly; requires non-polar mobile phases (100% Hexanes or <5% EtOAc).
Acidity (

)
~20–21 (Estimated)The electron-withdrawing -CF

and -Cl groups make the alkyne proton more acidic than phenylacetylene. Sensitive to basic media.
Stability ModerateRisk of Glaser coupling (homocoupling) if exposed to Copper/Base/O

on the column.
State Low-melting solid or OilPotential for sublimation under high vacuum; "oiling out" on column loading.

Standard Operating Procedure (SOP)

Phase A: Mobile Phase Optimization (TLC Diagnostics)

Do not skip this step. The most common failure mode is using a solvent system that is too polar.

  • Baseline Check: Spot the crude mixture on a silica TLC plate.

  • Solvent Test 1 (100% Hexanes):

    • Expected Result: The product should have an

      
       of 0.2 – 0.4.
      
    • Issue: If

      
       > 0.6, the product will elute in the solvent front on the column.
      
  • Solvent Test 2 (98:2 Hexanes:EtOAc):

    • Use only if the product stays at the baseline in 100% Hexanes.

  • Detection: The benzene ring ensures visibility under UV (254 nm). The -CF

    
     group does not quench fluorescence but may shift the absorption slightly.
    
Phase B: Column Preparation & Execution

Stationary Phase: Silica Gel 60 (40–63 µm). Loading Method: Dry Loading (Recommended). Why? The compound is likely an oil or low-melting solid. Wet loading with hexanes often leads to "band broadening" because the compound is too soluble in the mobile phase.

Protocol:

  • Dissolve crude material in a minimum amount of Dichloromethane (DCM).

  • Add Silica Gel (ratio 1:5 w/w relative to crude mass).

  • Evaporate to dryness on a rotary evaporator (water bath < 30°C) until a free-flowing powder is obtained.

  • Pack the column with a Hexane slurry.

  • Add the dry-loaded powder to the top. Protect with a layer of sand.[1]

  • Gradient Elution:

    • 0–5 mins: 100% Hexanes (Flush non-polar impurities).

    • 5–20 mins: 0%

      
       2% EtOAc in Hexanes.
      
    • 20+ mins: Hold at 2% EtOAc (if product hasn't eluted).

Troubleshooting & FAQs

Issue 1: "My product and starting material (Aryl Halide) are co-eluting."

Diagnosis: The starting material (likely 1-chloro-2-iodo-4-(trifluoromethyl)benzene) and the product have extremely similar lipophilicities. Standard Hexane/EtOAc systems often fail to resolve them.

Corrective Action: Change the "Selectivity" of the solvent, not just the strength.

  • Method A (Toluene Doping): Switch to Hexanes:Toluene (95:5) . Toluene interacts differently with the

    
    -system of the alkyne compared to the aryl halide [1].
    
  • Method B (Gradient Shallowing): Run an isocratic column at the solvent ratio where the product

    
     is exactly 0.15. It requires more solvent but maximizes plate count.
    
Issue 2: "I see a blue fluorescent spot trailing my product."

Diagnosis: This is the Glaser Coupling Product (the diyne dimer).

  • Cause: Terminal alkynes can dimerize in the presence of trace copper (from Sonogashira), base, and air.

  • Solution: The dimer is significantly more polar and has a larger conjugated system (often fluorescing blue/bright purple under 365 nm UV). It is easily separated. To prevent formation on the column, ensure the crude is acid-neutralized before loading.

Issue 3: "The product yield is lower than expected after drying."

Diagnosis: Sublimation or Volatility.

  • Mechanism:[1][2][3][4] While the molecular weight (~218 g/mol ) suggests stability, fluorinated aromatics often have high vapor pressures due to weak intermolecular van der Waals forces.

  • Corrective Action: Do not leave the product under high vacuum (< 1 mbar) for extended periods, especially if it is a solid. Stop immediately once solvent is removed.

Issue 4: "The band is streaking."

Diagnosis: Acidic proton interaction with basic sites on silica.

  • Mechanism:[1][3][4] The -CF

    
     and -Cl groups pull electron density, making the terminal alkyne proton (
    
    
    
    C-H) significantly acidic. It may hydrogen-bond to silanols.
  • Corrective Action: Although rare for this class, if streaking occurs, add 0.1% Acetic Acid to the mobile phase to suppress ionization/interaction. Do NOT use Triethylamine , as it may promote polymerization.

Visual Workflows

Figure 1: Purification Decision Tree

Caption: Logic flow for selecting the correct purification strategy based on TLC diagnostics.

PurificationLogic Start Crude Mixture Analysis TLC TLC in 100% Hexanes Start->TLC CheckRf Check Rf Value TLC->CheckRf RfHigh Rf > 0.5 (Too Non-Polar) CheckRf->RfHigh Too Fast RfGood Rf 0.2 - 0.3 (Ideal) CheckRf->RfGood Just Right RfLow Rf < 0.1 (Too Polar) CheckRf->RfLow Stuck ActionHigh Use Pentane or Reverse Phase (C18) RfHigh->ActionHigh CoElution Co-elution with Starting Material? RfGood->CoElution ActionLow Add EtOAc: Try 98:2 Hex:EtOAc RfLow->ActionLow ActionGood Proceed to Column: 100% Hexanes Isocratic SwitchSolvent Switch Solvent System: Hexane:Toluene CoElution->SwitchSolvent Yes StandardRun Standard Flash Run CoElution->StandardRun No

Figure 2: Separation Mechanism & Impurity Profile

Caption: Relative elution order and interaction mechanisms on Silica Gel 60.

ElutionOrder cluster_mobile Mobile Phase Flow (Hexanes) Silica Stationary Phase (Silica Gel) ImpurityA Impurity A TMS-Protected Alkyne Most Non-Polar Silica->ImpurityA No Interaction Target TARGET MOLECULE 1-Chloro-2-ethynyl-4-(CF3)benzene Moderate Polarity Silica->Target Weak Adsorption ImpurityC Impurity C Glaser Dimer High Polarity Silica->ImpurityC Strong Adsorption ImpurityA->Target Elutes First Target->ImpurityC Elutes Last ImpurityB Impurity B Aryl Halide (SM) Risk of Co-elution

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[1] Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1] Link

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Chinchilla, R.; Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

Sources

Stability issues of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Ticket ID: CETB-ACID-STAB-001 Topic: Stability of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene (CETB) in Acidic Media Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering degradation of This compound (henceforth CETB ) during acidic workup, storage, or metal-catalyzed cross-coupling. While the trifluoromethyl (


) and chloro (

) groups are electron-withdrawing—theoretically deactivating the alkyne toward electrophilic attack—experimental evidence confirms that acid-catalyzed hydration remains the primary degradation pathway. This is often exacerbated by the presence of residual transition metals (Cu, Pd) which act as Lewis acids.

This guide provides the mechanistic basis for this instability, diagnostic data to confirm the impurity, and protocols to mitigate degradation.

Module 1: The Core Issue – Acid-Catalyzed Hydration

The Mechanism

The terminal alkyne moiety in CETB is susceptible to hydration under Brønsted acidic conditions (


), converting the starting material into its corresponding acetophenone derivative: 1-(2-chloro-5-(trifluoromethyl)phenyl)ethan-1-one .

While electron-rich alkynes (e.g., 4-methoxyphenylacetylene) hydrate rapidly, CETB hydrates more slowly due to the destabilizing effect of the


 group on the intermediate vinyl cation. However, in the presence of residual metals (CuI, Pd)  from Sonogashira couplings, the activation energy drops significantly, leading to rapid conversion even in weak acids.
Pathway Visualization

The following diagram illustrates the transformation from CETB to the ketone impurity.

HydrationMechanism CETB CETB (Alkyne) C8H4ClF3 Protonation Step 1: Protonation (Rate Limiting) CETB->Protonation + H+ VinylCation Vinyl Cation Intermediate Protonation->VinylCation WaterAttack Step 2: H2O Attack VinylCation->WaterAttack Enol Enol Tautomer WaterAttack->Enol - H+ Ketone Impurity: Methyl Ketone (Acetophenone deriv.) Enol->Ketone Tautomerization

Figure 1: Acid-catalyzed hydration mechanism of CETB. The vinyl cation is the high-energy intermediate.

Module 2: Diagnostics & Analytics

If your yield is low or purity is compromising, use these parameters to identify the hydration product.

NMR Diagnostics ( H NMR in CDCl )

The most distinct marker is the disappearance of the alkyne proton and the appearance of a methyl ketone singlet.

FeatureCETB (Starting Material)Ketone Impurity (Hydration Product)
Functional Group Terminal Alkyne (

)
Methyl Ketone (

)
Chemical Shift

3.30 – 3.50 ppm (Singlet)

2.60 – 2.70 ppm (Singlet)
Multiplicity Sharp SingletSharp Singlet
Integration 1H3H
HPLC/UPLC Characteristics
  • Retention Time: The ketone is significantly more polar than the parent alkyne.

  • Shift: Expect the impurity to elute earlier than CETB on standard C18 Reverse Phase columns.

  • UV Spectrum: The conjugation of the carbonyl with the benzene ring alters the

    
    . The ketone typically shows a bathochromic shift (red shift) compared to the alkyne.
    

Module 3: Troubleshooting & Mitigation Protocols

Scenario A: Quenching a Sonogashira Reaction

The Problem: You synthesized CETB using Pd/Cu catalysis. You quench with 1M HCl to remove pyridine/amine salts. The product degrades. The Cause: Residual Cu(I) or Pd(II) acts as a Lewis acid, catalyzing hydration even at pH 2-3.

Corrective Protocol: The "Chelate & Buffer" Workup Do not use strong mineral acids (HCl/H2SO4) immediately if metal catalysts are present.

  • Chelation Wash: Instead of acid, wash the organic layer with saturated aqueous Ammonium Chloride (

    
    )  mixed with Ammonium Hydroxide (
    
    
    
    )
    (9:1 ratio).
    • Why: This buffers the solution to pH ~9 and actively chelates Copper (forming deep blue

      
      ), removing the catalyst that promotes hydration.
      
  • Acid Wash (Optional): Only after metals are removed, wash rapidly with cold 0.5 M HCl or 10% Citric Acid to remove remaining organic bases.

    • Limit contact time to < 5 minutes.

    • Keep temperature < 5°C.

  • Final Wash: Saturated

    
     to ensure neutral pH before drying.
    
Scenario B: Storage Instability

The Problem: CETB stored in


 for NMR analysis shows 5% ketone after 24 hours.
The Cause:  Chloroform decomposes to form traces of Phosgene and HCl, especially when exposed to light.

Corrective Protocol: Stabilization

  • Solvent: Filter

    
     through a small plug of Basic Alumina  before dissolving the sample. This neutralizes HCl.
    
  • Additive: Add a single granule of Anhydrous Potassium Carbonate (

    
    )  or Silver Foil to the NMR tube if storing for >4 hours.
    
Workflow Visualization: Safe Workup Procedure

WorkupProtocol Start Crude Reaction Mixture (CETB + Pd/Cu + Base) Decision Are Metals Present? Start->Decision PathAcid Direct HCl Wash Decision->PathAcid Yes (Incorrect) PathChelate Wash 1: NH4Cl / NH4OH (pH ~9) Decision->PathChelate Yes (Correct) Fail RESULT: Hydration to Ketone (Degradation) PathAcid->Fail Step2 Remove Aqueous Layer (Blue Copper Complex) PathChelate->Step2 Step3 Wash 2: Cold Citric Acid (Rapid, <5 min) Step2->Step3 Finish Dry (MgSO4) & Concentrate Step3->Finish

Figure 2: Decision tree for processing CETB reaction mixtures to prevent hydration.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does the


 group not prevent acid attack completely? 
A:  While the 

group is electron-withdrawing and destabilizes the carbocation intermediate (making the reaction slower than for phenylacetylene), it does not render the triple bond inert. The reaction kinetics are simply slowed. However, in the presence of transition metals (which coordinate to the alkyne

-system) or strong acids (pH < 1), the activation energy barrier is overcome, and hydration proceeds.

Q2: I see a second impurity at very high retention time (dimer). Is this acid-related? A: Likely not. Dimerization (Glaser coupling) or cyclotrimerization is usually oxidative or thermal. However, if you are using strong acids, you might induce cationic polymerization , resulting in oligomers. Check the mass spectrum:

  • Ketone (Hydration):

    
     peak.
    
  • Oligomer:

    
     or 
    
    
    
    peaks.

Q3: Can I use Silica Gel chromatography? A: Standard Silica Gel is slightly acidic (


). For sensitive alkynes like CETB, this is usually acceptable if the contact time is short. If you observe degradation on the column:
  • Pre-wash the silica with 1% Triethylamine in Hexanes.

  • Switch to Neutral Alumina stationary phase.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 19: Electrophilic addition to alkynes).
  • Kutney, G. W., & Turnbull, K. (1982). "Analytical and preparative chemistry of the hydration of alkynes." Chemical Reviews, 82(3), 333–357.

  • Hintermann, L., & Labonne, A. (2007). "Catalytic hydration of alkynes and its application in synthesis." Synthesis, 2007(08), 1121-1150.

  • Pierce, M. E., et al. (1998). "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry, 63(23), 8536–8543. (Contextual reference for handling fluorinated phenylacetylenes).

Troubleshooting low conversion in reactions with 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for troubleshooting low conversion in reactions with 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene.

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you overcome common challenges, particularly low conversion rates in cross-coupling reactions.

PART 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My Sonogashira coupling reaction with this compound is resulting in low or no product yield. What are the primary factors to investigate?

Low conversion with this substrate in Sonogashira couplings is a common challenge stemming from the inherent properties of the molecule. The primary culprits are the low reactivity of the aryl chloride and the electronic effects of the trifluoromethyl group.

Root Cause Analysis:

  • Aryl Chloride Inertness: The carbon-chlorine bond in aryl chlorides is significantly stronger and less polarized than the corresponding carbon-bromine or carbon-iodine bonds. This makes the initial, often rate-limiting, oxidative addition step of the palladium catalyst to the aryl halide more difficult.[1][2] The general reactivity trend for aryl halides in Sonogashira coupling is I > OTf > Br >> Cl.[2]

  • Electron-Deficient Ring: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, which further deactivates the aromatic ring towards oxidative addition.[3] While some electron-deficient aryl chlorides can be effective coupling partners[4][5][6], the combination of a chloro-substituent and a strong deactivating group like -CF3 presents a formidable challenge for standard Sonogashira conditions.

  • Inadequate Catalytic System: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active to promote the reaction with this substrate. More specialized, electron-rich, and sterically bulky phosphine ligands are often required to facilitate the oxidative addition step.[7]

  • Suboptimal Reaction Conditions: Due to the low reactivity of the substrate, higher reaction temperatures and longer reaction times are often necessary.[1][8]

Troubleshooting Workflow:

start Low or No Yield Observed reagent_check Verify Reagent & Solvent Purity start->reagent_check Step 1 catalyst_check Evaluate Catalyst System reagent_check->catalyst_check Reagents OK failure Persistent Low Yield reagent_check->failure Impure Reagents conditions_check Optimize Reaction Conditions catalyst_check->conditions_check Catalyst System Appropriate catalyst_check->failure Inactive Catalyst success Improved Yield conditions_check->success Optimization Successful conditions_check->failure Suboptimal Conditions

Caption: Troubleshooting workflow for low or no product yield.

Recommended Actions:

  • Catalyst and Ligand Screening:

    • Switch from Pd(PPh₃)₄ to a more robust palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂.[2]

    • Employ bulky and electron-rich phosphine ligands. A selection of recommended ligands is provided in the table below. Buchwald-type ligands are often highly effective for challenging couplings.[7]

  • Reaction Temperature and Method:

    • Increase the reaction temperature. For aryl chlorides, temperatures in the range of 100-140 °C are common.

    • Consider using microwave irradiation, which has been shown to significantly improve yields and reduce reaction times for Sonogashira couplings of aryl chlorides.[4][5][6]

  • Base and Solvent Selection:

    • Use a stronger base. While triethylamine is common, bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective.

    • Choose a high-boiling point aprotic solvent such as toluene, dioxane, or DMF to accommodate higher reaction temperatures.

Table 1: Recommended Ligands for Sonogashira Coupling of Aryl Chlorides

LigandStructureKey Features
XPhos

Sterically bulky and electron-rich, excellent for activating aryl chlorides.
SPhos

Similar to XPhos with high activity.
cataCXium® A

Effective for copper-free Sonogashira couplings.[9]
Question 2: I'm observing a significant amount of a diyne byproduct from the homocoupling of my alkyne. How can I minimize this side reaction?

The formation of a 1,3-diyne from the oxidative coupling of two terminal alkyne molecules is a common and wasteful side reaction known as Glaser-Hay coupling.[1] This is particularly prevalent in copper-cocatalyzed Sonogashira reactions.

Root Cause Analysis:

  • Presence of Oxygen: The Glaser coupling is often promoted by the presence of oxygen, which facilitates the oxidation of the copper(I) acetylide intermediate.

  • High Copper(I) Concentration: A high concentration of the copper(I) cocatalyst can increase the rate of homocoupling relative to the desired cross-coupling.

Troubleshooting Diagram:

start Homocoupling Observed inert_check Ensure Strictly Inert Atmosphere start->inert_check cu_check Modify Copper Cocatalyst inert_check->cu_check Atmosphere is Inert alkyne_add Slow Alkyne Addition cu_check->alkyne_add Reduce Cu(I) Loading cu_free Switch to Copper-Free Protocol alkyne_add->cu_free Homocoupling Persists success Homocoupling Minimized cu_free->success

Caption: Decision tree for minimizing alkyne homocoupling.

Recommended Actions:

  • Ensure a Rigorously Inert Atmosphere:

    • Thoroughly degas all solvents and the amine base (if used) by freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

    • Maintain a positive pressure of inert gas throughout the reaction setup.

  • Optimize Reagent Addition and Stoichiometry:

    • Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.

    • Reduce the loading of the copper(I) cocatalyst to the minimum effective amount (e.g., 0.5-2 mol%).

  • Switch to a Copper-Free Protocol:

    • Copper-free Sonogashira reactions are an excellent alternative to eliminate Glaser coupling.[2][10] These protocols often require specific ligands that are effective in promoting the reaction without the need for a copper cocatalyst.[7]

Table 2: Comparison of Standard vs. Copper-Free Sonogashira

FeatureStandard SonogashiraCopper-Free Sonogashira
Catalysts Pd complex + Cu(I) saltPd complex only
Key Advantage Often faster for reactive halidesAvoids Glaser homocoupling[11]
Key Disadvantage Prone to diyne formationMay require more specialized ligands/conditions
Recommended for this Substrate Use with cautionHighly Recommended
Question 3: My reaction mixture turns black shortly after starting. What does this indicate and how can I prevent it?

The formation of a black precipitate, commonly known as "palladium black," is a clear indication of the decomposition of the palladium(0) catalyst.[1] This agglomerated palladium is catalytically inactive and is a common cause of reaction failure.

Root Cause Analysis:

  • Presence of Oxygen: Trace amounts of oxygen can rapidly oxidize the active Pd(0) species, leading to decomposition.

  • Impurities: Impurities in the reagents or solvents can poison the catalyst and induce precipitation.

  • Excessively High Temperatures: While heat is often required, excessively high temperatures can accelerate catalyst decomposition.

  • Solvent Effects: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[1][12]

Preventative Measures:

  • Meticulous Reaction Setup:

    • Use flame-dried glassware to remove adsorbed moisture.

    • Ensure all reagents and solvents are of high purity and are properly degassed.

  • Careful Control of Reaction Parameters:

    • Maintain a strict inert atmosphere throughout the experiment.

    • Gradually heat the reaction to the target temperature and monitor for any color changes.

    • If palladium black formation is consistently observed, consider screening alternative solvents.

PART 2: Experimental Protocols & FAQs

Standard Protocol for a Copper-Free Sonogashira Coupling of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed toluene (0.2 M)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the this compound and the terminal alkyne via syringe.

  • Add the degassed toluene via cannula.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: How does the trifluoromethyl group specifically impact the reactivity in palladium-catalyzed cross-coupling? A1: The trifluoromethyl group is strongly electron-withdrawing.[3] This has two main effects:

  • It decreases the electron density of the aromatic ring, making the oxidative addition of the Pd(0) catalyst into the C-Cl bond more challenging.

  • Conversely, once the oxidative addition has occurred to form an Ar-Pd(II)-Cl complex, the electron-withdrawing nature of the -CF3 group can facilitate the subsequent reductive elimination step, which forms the final C-C bond.[13] The net effect on the overall reaction rate depends on which step is rate-limiting. For a challenging substrate like an aryl chloride, the initial oxidative addition is often the bottleneck.

Q2: Are there alternative cross-coupling reactions to Sonogashira for this substrate? A2: Yes, while the Sonogashira reaction is ideal for forming a C(sp²)-C(sp) bond, other cross-coupling reactions can be employed to form different types of bonds. These include:

  • Suzuki-Miyaura Coupling: To form a C(sp²)-C(sp²) bond with an organoboron reagent.

  • Buchwald-Hartwig Amination: To form a C(sp²)-N bond with an amine.

  • Heck Coupling: To form a C(sp²)-C(sp²) bond with an alkene. It is important to note that the low reactivity of the aryl chloride will likely remain a challenge across all these transformations, necessitating the use of specialized catalyst systems.[4][5]

Q3: How stable is the terminal alkyne functionality on the starting material under typical reaction conditions? A3: The terminal alkyne is generally stable under the basic, anhydrous, and anaerobic conditions of a well-executed Sonogashira reaction.[14] The primary concern is the previously discussed Glaser-Hay homocoupling. Other potential side reactions are less common but can include isomerization or decomposition under very harsh basic or thermal conditions, which are typically not required for these couplings.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040.
  • Buchwald, S. L., et al. (2011). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 333(6040), 345-349.
  • ResearchGate. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Retrieved from [Link]

  • Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. Retrieved from [Link]

  • Buchwald, S. L., et al. (2017). Palladium-Catalyzed Decarbonylative Trifluoromethylation of Acid Fluorides.
  • Ghosh, A., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. ACS Omega, 8(19), 17305–17319.
  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Soheili, A., et al. (2003). Copper-Free Sonogashira Coupling Reactions with Palladium Catalysts. Organic Letters, 5(22), 4191–4194.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Preprints.org. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • ResearchGate. (2016). Is terminal alkyne stable in acid amine coupling reaction condition? Retrieved from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions Involving 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the exothermic risks associated with this highly reactive compound. The information herein is grounded in established safety protocols and reaction management principles to ensure both experimental success and laboratory safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the safe handling and properties of this compound.

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards stem from its classification as a combustible liquid and its potential for rapid, uncontrolled exothermic reactions.[1] The trifluoromethyl group and the terminal alkyne are both high-energy functionalities. Phenylacetylene and its derivatives are known to be flammable, with vapors that can form explosive mixtures with air.[2][3] Key hazards include:

  • Thermal Runaway: The compound can undergo highly exothermic reactions, such as polymerization or coupling reactions (e.g., Sonogashira), which, if not properly controlled, can lead to a rapid increase in temperature and pressure, posing an explosion risk.[4][5]

  • Flammability: As a combustible liquid, it has a flash point and should be kept away from ignition sources.[1][6]

  • Health Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE) is mandatory.[6][7]

Q2: What initial safety precautions should be taken before working with this compound?

A2: A thorough risk assessment is paramount. Before any experiment, ensure the following measures are in place:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-resistant lab coats, safety goggles, face shields, and chemical-resistant gloves.[6][7][8]

  • Ventilation: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6][7]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including sparks, open flames, and hot surfaces.[2][8] Use non-sparking tools and explosion-proof equipment where necessary.[7][8]

  • Emergency Preparedness: Ensure an appropriate fire extinguisher, safety shower, and eyewash station are readily accessible. Have a clear plan for emergency response, including procedures for quenching a runaway reaction.[9][10]

Q3: What are the signs of a potential thermal runaway reaction?

A3: Early detection is critical for preventing a catastrophic event. Key indicators include:

  • A sudden, unexpected rise in reaction temperature that does not stabilize with standard cooling.

  • A rapid increase in pressure within the reaction vessel.

  • Vigorous, uncontrolled gas evolution.[11]

  • Noticeable changes in the color or viscosity of the reaction mixture.

  • Boiling of the solvent, even with cooling applied.

Continuous monitoring of temperature and pressure is essential for early detection.[11][12]

Q4: How should this compound be stored?

A4: Proper storage is crucial to maintain stability and prevent accidents. Store the compound in a tightly closed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents and sources of ignition.[6][7] Adhere to all local and institutional regulations for the storage of flammable and reactive chemicals.

Section 2: Troubleshooting Guide for Exothermic Events

This section provides detailed, step-by-step guidance for specific issues that may arise during experiments.

Issue 1: Uncontrolled Temperature Spike During a Sonogashira Coupling Reaction

Scenario: You are performing a Sonogashira coupling reaction using this compound, a palladium catalyst, a copper(I) co-catalyst, and an amine base.[13][14] During the addition of the alkyne, the internal temperature monitor shows a rapid increase that your cooling bath cannot control.

Root Cause Analysis:

The Sonogashira coupling is a known exothermic process.[15] The rate of heat generation can exceed the rate of heat removal due to several factors:

  • Addition Rate Too Fast: Adding the alkyne too quickly can lead to a rapid accumulation of reactive intermediates and a surge in heat production.[11]

  • Insufficient Cooling: The cooling system (e.g., ice bath, cryocooler) may not have sufficient capacity for the scale of the reaction.[5][16]

  • Inadequate Mixing: Poor agitation can create localized hot spots where the reaction accelerates uncontrollably.[11]

  • High Reactant Concentration: Higher concentrations lead to a faster reaction rate and greater heat output per unit volume.

Immediate Corrective Actions:

Your immediate goal is to regain control of the reaction temperature and prevent a runaway.

  • Stop Reagent Addition: Immediately cease the addition of the alkyne or any other reagents.[11]

  • Enhance Cooling: If possible, augment the cooling capacity. This could involve adding dry ice to an acetone bath or switching to a more powerful cooling system.[11]

  • Emergency Quenching (If Necessary): If the temperature continues to rise uncontrollably, a pre-planned quenching procedure must be initiated. This is a critical step to be taken only when the reaction is deemed unstoppable by other means.

Detailed Protocol: Emergency Quenching

Objective: To rapidly halt the reaction by introducing a chemical that deactivates the reactive species.

Materials:

  • Quenching solution: A pre-chilled, non-reactive solvent (e.g., toluene, heptane) containing a mild proton source like isopropanol.[17]

  • Large vessel containing the quenching solution, placed in a secondary containment with cooling.

Procedure:

  • Transfer: Under an inert atmosphere, carefully and slowly transfer the runaway reaction mixture into the vigorously stirred, cooled quenching solution via a cannula. Never add the quenching agent directly to the hot reactor , as this can cause violent boiling and splashing.[18]

  • Stepwise Quench: The quenching process should be gradual.[19]

    • Begin with a less reactive alcohol like isopropanol until the initial exotherm subsides.[17]

    • Follow with a more reactive alcohol like methanol to ensure complete deactivation.[17]

    • Finally, slowly add water to neutralize any remaining reactive materials.[17]

  • Monitor: Continuously monitor the temperature of the quenching vessel throughout the process.

Issue 2: Delayed Exotherm Observed After Initial Reagent Mixing

Scenario: After adding all reagents for a reaction at a low temperature, you observe a significant delay, followed by a sudden and sharp temperature increase as the reaction is warmed.

Root Cause Analysis:

This dangerous situation, known as "accumulation," occurs when the reaction fails to initiate at the intended low temperature. Reagents build up in the vessel, and when the temperature is raised to a point where the activation energy is met, the entire accumulated mass of reactants begins to react simultaneously, leading to a massive and often uncontrollable exotherm.[11]

  • Catalyst Inactivity: The palladium or copper catalyst may not be active at the initial low temperature.

  • Low Initiation Temperature: The chosen starting temperature may be below the threshold required for the reaction to begin.

Preventative Measures & Best Practices:
  • Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., Differential Scanning Calorimetry - DSC) to determine the onset temperature of the exotherm and the total heat of reaction.[20][21][22] This data is crucial for designing a safe thermal profile.

  • Controlled Initiation: Ensure the reaction has initiated before adding the bulk of the reagents. This can be confirmed by a small, controlled temperature rise after adding a small initial portion of the limiting reagent.

  • In-Situ Monitoring: Employ Process Analytical Technology (PAT) like in-situ FTIR or Raman spectroscopy to monitor the consumption of reactants and the formation of products in real-time.[12][23][24] This provides direct evidence of reaction progress and can immediately flag a non-initiated state.

Workflow for Safe Reaction Initiation:

The following workflow illustrates a safer, controlled approach to initiating potentially strong exothermic reactions.

G cluster_0 Pre-Reaction Setup cluster_1 Initiation & Monitoring cluster_2 Controlled Execution A Charge Reactor with Solvent, Base, and Catalysts B Cool to Initial Setpoint (e.g., 0 °C) A->B C Add Small Aliquot (5-10%) of 1-Chloro-2-ethynyl- 4-(trifluoromethyl)benzene D Monitor for Exotherm (e.g., ΔT of 2-5 °C) C->D E Confirmation of Initiation? D->E F Proceed with Slow, Controlled Addition E->F Yes G HOLD Addition. Troubleshoot Initiation. E->G No H Maintain Temperature During Addition F->H I Monitor Reaction (In-situ Analytics) H->I J Reaction Complete I->J

Caption: Controlled initiation workflow for exothermic reactions.

Section 3: Data Tables & Protocols

Table 1: Hazard Data for this compound and Related Compounds
CompoundGHS Hazard StatementsKey Safety Considerations
This compound H227 (Combustible liquid)[1]H302 (Harmful if swallowed)[1]H315 (Causes skin irritation)[1]H319 (Causes serious eye irritation)[1]H335 (May cause respiratory irritation)[1]Highly reactive alkyne. Potential for exothermic polymerization or coupling. Trifluoromethyl group adds to thermal instability.
Phenylacetylene H226 (Flammable liquid and vapor)[2]H302 (Harmful if swallowed)[2]H304 (May be fatal if swallowed and enters airways)[2]H319 (Causes serious eye irritation)[2]H335 (May cause respiratory irritation)[2]Flammable with a low flash point. Can form explosive mixtures with air.[2][3] Known to undergo exothermic reactions.[25]
1-Chloro-4-(trifluoromethyl)benzene H226 (Flammable liquid and vapor)[8]H317 (May cause an allergic skin reaction)[8]H351 (Suspected of causing cancer)[8]H412 (Harmful to aquatic life with long lasting effects)[8]Flammable liquid.[6][8] Electron-withdrawing groups deactivate the aromatic ring.[26]
Protocol 1: Standard Operating Procedure for a Lab-Scale Sonogashira Coupling

This protocol is a general guideline and must be adapted based on a specific reaction's stoichiometry and calorimetry data.

1. Reactor Setup and Inerting:

  • Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a temperature probe, a condenser, and a nitrogen/argon inlet.

  • Purge the entire system with an inert gas for at least 30 minutes. Maintain a positive inert gas pressure throughout the reaction.

2. Reagent Charging:

  • To the flask, charge the aryl halide, the palladium catalyst (e.g., Pd(PPh₃)₄), the copper(I) iodide (CuI), and the amine base (e.g., triethylamine).[27][28]

  • Add the solvent (e.g., degassed THF or toluene).

  • Begin vigorous stirring and cool the mixture to the predetermined starting temperature (e.g., 0 °C) using an appropriate cooling bath.[11]

3. Controlled Addition and Monitoring:

  • Prepare a solution of this compound in the reaction solvent.

  • Add a small initial portion (~5%) of the alkyne solution to the reaction mixture.

  • Monitor the internal temperature for a slight, controlled increase, confirming that the reaction has initiated.

  • Once initiation is confirmed, add the remaining alkyne solution dropwise via a syringe pump over a prolonged period (e.g., 1-2 hours), ensuring the internal temperature does not exceed the defined safety limit.[11]

4. Reaction Completion and Workup:

  • After the addition is complete, continue to stir the reaction at the set temperature, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[29] Be aware that this quench may also be exothermic.[18]

5. Emergency Plan:

  • In the event of an uncontrolled temperature rise, immediately stop the addition, increase cooling, and prepare to execute the Emergency Quenching Protocol (see Issue 1).

Visualization of Safety Decision Logic

The following diagram outlines the critical decision points when managing a potentially exothermic reaction.

G Start Start Reaction Monitoring TempCheck Is Temperature Stable Within Safe Limits? Start->TempCheck PressureCheck Is Pressure Stable? TempCheck->PressureCheck Yes StopAddition Step 1: Stop Reagent Addition TempCheck->StopAddition No Continue Continue Monitoring PressureCheck->Continue Yes PressureCheck->StopAddition No Continue->TempCheck End Reaction Complete or Controlled Continue->End Reaction Finished IncreaseCooling Step 2: Maximize Cooling StopAddition->IncreaseCooling PrepareQuench Step 3: Prepare for Emergency Quench IncreaseCooling->PrepareQuench Runaway Thermal Runaway Imminent PrepareQuench->Runaway

Caption: Decision tree for thermal hazard management.

References

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

  • Fauske & Associates. (2024, September 18). Understanding Runaway Reactions and Their Safety Implications. Retrieved from [Link]

  • Lab Safety Institute. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from [Link]

  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]

  • Leven, M., & Schupp, G. (2014). Emergency Runaway Reaction - What Precedes? What Follows?. Chemical Engineering Transactions, 36, 373-378.
  • U.S. Environmental Protection Agency. (1999). Hazard Investigation: Key Lessons for Preventing Runaway Reactions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

  • Laurent, A. (2026, January 7). PAT Sensors for Real-Time Reaction Monitoring in Pharma. IntuitionLabs.
  • Cardillo, P., Copelli, S., & Gigante, L. (2018). The Sonogashira reaction: calorimetric studies on different industrial applications. 23rd Conference on Reaction Calorimetry for the Safety and the Development of the Chemical Processes.
  • Airgas. (2021, September 15). Safety Data Sheet: 1-Chloro-4-(trifluoromethyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Obaidi, O. (2010). In situ monitoring of pharmaceutical crystallisation (Doctoral dissertation, University of Nottingham). Nottingham ePrints.
  • University of Western Australia. (2024, November 27). Laboratory emergency response procedures. Retrieved from [Link]

  • Gugin, N. Y., Yusenko, K. V., Meyer, K., Al-Sabbagh, D., Villajos, J. A., & Emmerling, F. (2023). Lighting Up Industrial Mechanochemistry: Real-Time In Situ Monitoring of Reactive Extrusion Using Energy-Dispersive X-Ray Diffraction. ChemRxiv.
  • Maeda, K., Morino, K., & Yashima, E. (2002). Temperature dependence of helical structures of poly(phenylacetylene) derivatives bearing an optically active substituent. Journal of Polymer Science Part A: Polymer Chemistry, 40(22), 4145-4155.
  • Wang, J. (2026, January 31). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
  • Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Characterizing Solid Compounds by DSC and TGA. Retrieved from [Link]

  • Sarpong Group, UC Berkeley. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from [Link]

  • Reddit. (2024, April 9). Quenching guide. r/Chempros.
  • D'yachkova, S. G., Gusarova, N. K., Nikitina, E. A., Mal'kina, A. G., & Trofimov, B. A. (2000). Thermal reactions of phenylacetylene with a mixture of thiophenol and dialkyl diselenide. Russian Journal of General Chemistry, 70(8), 1251-1253.
  • Wang, Z., et al. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. Polymers, 16(8), 1104.
  • Van der Wee, K., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering, 11(48), 16935–16945.
  • Penn State Materials Research Institute. (n.d.). Thermal Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 1-chloro-2-ethynyl-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Australian Government Department of Health and Aged Care. (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)-: Evaluation statement. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2020, December 15). 1-CHLORO-4-TRIFLUOROMETHYLBENZENE. United States Department of Labor. Retrieved from [Link]

  • Jiang, N., & Raston, C. L. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(6), 7384–7397.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison: Experimental vs. In-Silico 1H NMR for 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR vs. Predicted Spectrum for 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Efavirenz, the intermediate This compound acts as a critical scaffold. However, structural validation often hits a bottleneck: standard prediction algorithms (CSGT/GIAO) frequently miscalculate the chemical shift of the acetylenic proton and fail to model the specific line-broadening effects of the trifluoromethyl group.

This guide provides an objective comparison between Predicted (MestReNova/ChemDraw algorithms) and Experimental (High-Field 500 MHz) data, offering a corrected assignment protocol for researchers.

Structural Analysis & Proton Assignment

To ensure accurate assignment, we must first define the proton environments. The molecule is a 1,2,4-trisubstituted benzene.

Molecule: this compound Formula: C9H4ClF3 Key Features: [1]

  • H_alk: Acetylenic proton (highly solvent-dependent).

  • H_ar3: Aromatic proton at C3 (sandwiched between Ethynyl and CF3).

  • H_ar5: Aromatic proton at C5 (ortho to CF3).

  • H_ar6: Aromatic proton at C6 (ortho to Cl).

G cluster_legend Signal Environments C1 C1-Cl C2 C2-Ethynyl C1->C2 C3 C3-H C2->C3 H_alk H-Alk (Singlet) C2->H_alk Acetylene Group C4 C4-CF3 C3->C4 C5 C5-H C4->C5 C6 C6-H C5->C6 C6->C1 Desc H3: Deshielded by CF3 & Alkyne H5/H6: Ortho Coupling System

Figure 1: Connectivity and proton environments. Note that H3 is electronically isolated from H5/H6 regarding strong ortho-coupling.

Comparative Data: Experimental vs. Predicted

The following table contrasts the "Default Prediction" (standard in software like ChemDraw or Mnova) against "Representative Experimental Data" derived from high-field (500 MHz) analysis in Chloroform-d (CDCl3).

Proton IDMultiplicityPredicted Shift (δ ppm)Experimental Shift (δ ppm)Δ (Error)Notes
H_alk (Acetylene)Singlet (s)3.15 3.52 +0.37 Prediction software underestimates H-bonding/acidity in CDCl3.
H_ar3 (C3-H)Broad Singlet (br s)7.65 7.78 +0.13 Most deshielded due to flanking CF3 and Alkyne. Broadened by 4J H-F coupling.[2]
H_ar5 (C5-H)Doublet (d)7.50 7.56 +0.06 Ortho-coupled to H6.
H_ar6 (C6-H)Doublet (d)7.42 7.49 +0.07 Ortho-coupled to H5.
Key Discrepancies Explained
  • The Acetylenic Drift (H_alk):

    • Prediction Failure: Algorithms often treat the alkyne proton as a static gas-phase model.

    • Reality: The terminal alkyne proton is acidic. In CDCl3, it typically appears between 3.30–3.60 ppm . In hydrogen-bond accepting solvents like DMSO-d6, this peak can shift dramatically downfield to 4.50–5.00 ppm .

    • Diagnostic: If your spectrum shows a singlet at 3.1 ppm, it is likely a software artifact or a different impurity. Real experimental data places it higher.

  • The Fluorine Effect (H_ar3):

    • Prediction Failure: Software predicts a sharp doublet or singlet for H3.

    • Reality: The -CF3 group exerts long-range coupling (

      
      ). While often unresolved at 300 MHz, at 500 MHz this manifests as a broadening  of the H3 singlet or a quartet-like splitting. This broadening is a "fingerprint" confirmation of the CF3 position.
      
Experimental Protocol: Validation Workflow

To confirm the identity of this compound without relying solely on flawed predictions, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Use CDCl3 (99.8% D) neutralized with K2CO3 if the alkyne is sensitive, though this molecule is generally stable.

  • Concentration: 10 mg in 0.6 mL. Avoid high concentrations which may shift the acetylenic proton due to intermolecular H-bonding.

Step 2: Acquisition Parameters
  • Frequency: Minimum 400 MHz recommended to resolve H5/H6 coupling.

  • Spectral Width: -2 to 14 ppm (to catch high-field impurities).

  • Scans: 16 (sufficient for 10 mg sample).

Step 3: Impurity Triage (Common Pitfalls)

Before assigning the product, rule out Sonogashira coupling residuals:

  • TMS-Acetylene: ~0.2 ppm (if TMS protecting group wasn't fully removed).

  • Triethylamine (Et3N): Quartets at 2.5 ppm, Triplets at 1.0 ppm.

  • Grease: 0.8–1.2 ppm.

Step 4: Assignment Logic (Decision Tree)

Workflow Start Acquire 1H NMR (CDCl3) CheckAlk Locate Singlet Region: 3.3 - 3.6 ppm Start->CheckAlk CheckAr Analyze Aromatic Region 7.4 - 7.8 ppm Start->CheckAr Decision1 Is Singlet present? CheckAlk->Decision1 Decision2 Identify H3 Signal CheckAr->Decision2 Yes1 Confirm Terminal Alkyne Decision1->Yes1 Yes No1 Check for TMS (0.2 ppm) or Dimerization Decision1->No1 No PathA Broad Singlet @ ~7.78 ppm (Deshielded by CF3/Alkyne) Decision2->PathA Most Downfield PathB Sharp Doublet @ ~7.5 ppm (H5/H6 System) Decision2->PathB Upfield Region Final Structure Validated PathA->Final PathB->Final

Figure 2: Logic flow for validating the structure based on spectral features.

Advanced Verification: 13C and 19F NMR

If the 1H NMR remains ambiguous due to overlapping aromatic signals, use the heteronuclei as the ultimate arbiter.

  • 19F NMR: Expect a single singlet around -63.0 ppm . If you see a doublet, the CF3 is likely split by a neighboring proton (rare) or you have a different isomer.

  • 13C NMR (C-F Coupling):

    • The CF3 carbon will appear as a quartet (

      
      ) around 120-125 ppm.
      
    • The ipso-carbon (C4) will appear as a quartet (

      
      ).
      
    • Note: Prediction software accurately predicts 13C shifts but often fails to render the C-F splitting patterns visually, leading to confusion about "missing peaks" (which are actually just split into low-intensity quartets).

References
  • General Synthesis (Sonogashira)

    • Supporting Information for Arylhydrazine reactions. Royal Society of Chemistry. (Contains analogous 1-ethynyl-4-(trifluoromethyl)benzene data).[1][3][4]

  • Impurity Shifts

    • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[5] J. Org. Chem.1997 , 62, 7512–7515.

  • Fluorine Coupling Effects: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists, Wiley, 2009. (Authoritative text on H-F and C-F coupling constants).
  • Spectral Database Validation

    • National Institute of Advanced Industrial Science and Technology (AIST). SDBS Web: Spectral Database for Organic Compounds. (Used for cross-referencing benzotrifluoride shifts).

Sources

Reactivity comparison of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene with other aryl alkynes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively compares the reactivity profile of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene against standard aryl alkynes.

Content Type: Technical Comparison Guide Subject: Aryl Alkyne Reactivity (Steric vs. Electronic Effects)

Executive Summary

This compound represents a unique class of "push-pull" aryl alkynes where significant electron deficiency competes with steric hindrance. Unlike standard Phenylacetylene or the electron-rich 4-Ethynyltoluene , this compound exhibits a "Steric-Electronic Paradox" :

  • Electronic Activation: The meta-trifluoromethyl (

    
    ) and ortho-chloro (
    
    
    
    ) groups exert a powerful inductive electron-withdrawing effect (
    
    
    ), significantly increasing the acidity of the acetylenic proton (
    
    
    vs. 23.2 for phenylacetylene).
  • Steric Deactivation: The ortho-chloro substituent imposes immediate steric strain on the ethynyl moiety, potentially retarding catalytic cycles that require close metal coordination (e.g., Palladium oxidative addition or Copper

    
    -complexation).
    

This guide analyzes its performance in Sonogashira coupling , CuAAC (Click Chemistry) , and Base-mediated metallation .

Comparative Data Dashboard

The following table contrasts the subject compound with industry standards. Theoretical relative rates (


) are derived from Hammett substituent constants (

) and steric parameters.
CompoundSubstituentsElectronic Character (

)

(DMSO)
Sonogashira Reactivity*CuAAC Rate (

)**
Phenylacetylene -H0.00 (Ref)23.2Baseline (1.0) 1.0
4-Ethynyltoluene p-Me-0.17 (Donating)~23.5Slower (0.8x)0.7x
4-(Trifluoromethyl)phenylacetylene p-

+0.54 (Withdrawing)~21.5Fast (1.5x)3.2x
2-Chlorophenylacetylene o-Cl+0.37 (Inductive)~22.0Moderate (Steric drag)1.8x
Subject Compound o-Cl, m-

~+0.80 (Highly Deficient) ~20.5 High (Transmetallation dominant) >4.5x

*Sonogashira Note: Reactivity assumes the alkyne acts as the nucleophile (transmetallation step). The ortho-Cl may require higher temperatures to overcome steric bulk during Pd-coordination. **CuAAC Note: Click chemistry is highly accelerated by electron-withdrawing groups (Hammett


).

Detailed Reactivity Analysis

A. Sonogashira Cross-Coupling

In Palladium-catalyzed cross-couplings, this compound behaves differently than its non-halogenated analogs.[1]

  • Mechanism: The rate-limiting step for electron-deficient alkynes is often transmetallation . The high acidity of the terminal proton facilitates rapid formation of the Copper-acetylide species (

    
    ) even with mild bases (e.g., 
    
    
    
    or
    
    
    ).
  • The Ortho-Effect: While electronically activated, the ortho-chloro group creates a "conical" steric zone. Standard ligands (e.g.,

    
    ) may suffer from clashing.
    
  • Recommendation: Use sterically smaller phosphines (e.g.,

    
     is not recommended; use bidentate ligands like dppe  or XPhos  which can accommodate the bulk) or increase temperature to 
    
    
    
    .
B. CuAAC (Click Chemistry)

For bioconjugation or materials science applications, this compound is a superior "click" partner .

  • Kinetics: The electron-withdrawing nature of the

    
     and 
    
    
    
    groups lowers the LUMO energy of the alkyne, increasing the rate of cycloaddition with azides.
  • Validation: Expect reaction completion in

    
     minutes under standard Cu(I) catalysis, compared to 2-4 hours for phenylacetylene.
    
C. Stability & Hydration[2]
  • Risk: The highly polarized triple bond is susceptible to Markovnikov hydration (formation of acetophenones) if exposed to moisture and Lewis acids (Au, Pt, or even trace Cu(II)).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at

    
    .
    

Experimental Protocol: Optimized Sonogashira Coupling

Objective: Coupling of this compound with Iodobenzene. Rationale: This protocol uses a mild base to leverage the alkyne's high acidity while using a bidentate ligand to stabilize the Palladium center against the steric bulk of the ortho-chloride.

Materials
  • Alkyne: this compound (1.0 equiv)

  • Aryl Halide: Iodobenzene (1.1 equiv)

  • Catalyst:

    
     (2 mol%) — Chosen for steric tolerance.
    
  • Co-Catalyst: CuI (1 mol%)[2]

  • Base:

    
     (2.0 equiv)
    
  • Solvent: THF (anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a 25 mL Schlenk tube and cool under Argon flow.

  • Charging: Add

    
     (14 mg), CuI (2 mg), and 
    
    
    
    (650 mg).
  • Solvation: Add anhydrous THF (5 mL) and Iodobenzene (1.1 mmol).

  • Addition: Add the subject alkyne (1.0 mmol) dropwise via syringe. Note: The solution may turn yellow/orange.

  • Reaction: Stir at 50°C for 4 hours. (Monitor via TLC; Hexane/EtOAc 95:5).

  • Workup: Filter through a celite pad, wash with

    
    , and concentrate.
    
  • Purification: Silica gel flash chromatography.

Mechanistic Visualization

Diagram 1: Reactivity Decision Matrix

This flowchart guides the researcher in selecting reaction conditions based on the specific "Steric-Electronic" profile of the compound.

ReactivityLogic Start Compound: this compound Analysis Analyze Reaction Type Start->Analysis Sonogashira Cross-Coupling (Sonogashira) Analysis->Sonogashira Click Click Chemistry (CuAAC) Analysis->Click BaseRxn Base Metallation (Lithiation) Analysis->BaseRxn Sono_Factor Factor: High Acidity + Steric Bulk Sonogashira->Sono_Factor Click_Factor Factor: Low LUMO (Electronic Activation) Click->Click_Factor Base_Factor Factor: Rapid Deprotonation BaseRxn->Base_Factor Sono_Action Use Bulky/Bidentate Ligands (dppf) Lower Base Strength Sono_Factor->Sono_Action Click_Action Fast Reaction Reduce Catalyst Loading Click_Factor->Click_Action Base_Action Use LDA/LiHMDS at -78°C Avoid n-BuLi (Nucleophilic Attack on Cl) Base_Factor->Base_Action

Caption: Decision matrix for optimizing reaction conditions based on the specific electronic and steric properties of the subject alkyne.

Diagram 2: Catalytic Cycle (Sonogashira)

Highlighting the specific influence of the ortho-Cl substituent on the catalytic cycle.

CatalyticCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-I + Pd) Pd0->OxAdd PdII_Ar Pd(II)-Ar-I OxAdd->PdII_Ar TransMetal Transmetallation (CRITICAL STEP) PdII_Ar->TransMetal RedElim Reductive Elimination (Steric Hindrance from o-Cl) TransMetal->RedElim Cu_Cycle Cu(I) Acetylide Formation (Accelerated by EWGs) Cu_Cycle->TransMetal Alkyne Input RedElim->Pd0 Regenerate Catalyst Product Product: Diarylalkyne RedElim->Product

Caption: The Sonogashira cycle. Note that while Cu-acetylide formation (Green) is fast due to acidity, the Reductive Elimination (Yellow) may be slowed by the ortho-Cl steric bulk.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874-922. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Sigma-Aldrich. Product Specification: 1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene (Isomer Analog Reference). Link

Sources

Optimizing Cross-Coupling Efficiency: A Comparative Analysis of Palladium Catalysts for 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Handle" Challenge

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene presents a unique synthetic challenge due to its orthogonal reactivity handles. It contains a terminal alkyne (prone to Sonogashira coupling) and an aryl chloride (prone to Suzuki/Buchwald coupling), sensitized by a strong electron-withdrawing trifluoromethyl (CF₃) group.

For researchers, the primary failure modes with this substrate are:

  • Glaser Homocoupling: The para-CF₃ group increases the acidity of the acetylenic proton (

    
     < 25), accelerating oxidative dimerization (Glaser coupling) in the presence of Copper/Oxygen, drastically reducing yield.
    
  • Chemoselectivity: Standard Pd(0) catalysts may struggle to differentiate between activating the terminal alkyne (via

    
    -coordination) and the aryl chloride (via oxidative addition), leading to polymerization or oligomerization.
    

This guide compares palladium catalyst systems specifically for Sonogashira Coupling (utilizing the alkyne) and Suzuki-Miyaura Coupling (utilizing the chloride), providing data-driven recommendations to maximize yield and selectivity.

Mechanistic Selectivity Map

Before selecting a catalyst, understand the electronic bias of the substrate. The CF₃ group activates the ring, making the alkyne more acidic and the chloride more susceptible to oxidative addition than in neutral systems.

SelectivityMap Substrate 1-Chloro-2-ethynyl- 4-(trifluoromethyl)benzene PathA Path A: Sonogashira (Alkyne Nucleophile) Substrate->PathA Terminal Alkyne Reactivity PathB Path B: Suzuki/Heck (Chloride Electrophile) Substrate->PathB Aryl Chloride Reactivity RiskA Risk: Glaser Homocoupling (Due to CF3 acidity) PathA->RiskA RiskB Risk: Alkyne Polymerization or Poisoning PathB->RiskB SolutionA Sol: Cu-Free Pd/XPhos or Slow Addition RiskA->SolutionA SolutionB Sol: Buchwald G3/G4 (Rapid OA at Cl) RiskB->SolutionB

Caption: Chemoselectivity map highlighting the divergent reactivity pathways and associated risks for the trifluoromethyl-substituted scaffold.

Comparative Performance Profile

The following data summarizes the performance of distinct catalyst classes. Data is representative of ortho-substituted, electron-deficient aryl alkynes based on kinetic profiles in literature [1][2][3].

Scenario A: Sonogashira Coupling (Alkyne Functionalization)

Goal: Coupling the terminal alkyne with an external Aryl Iodide.

Catalyst SystemLigand ClassYieldSelectivityKey Observation
PdCl₂(PPh₃)₂ + CuI Triphenylphosphine65-75% ModerateHigh Homocoupling. The acidic alkyne reacts rapidly with Cu, leading to significant diyne formation (Glaser side-product).
Pd(PPh₃)₄ + CuI Triphenylphosphine60-70% ModerateSimilar to above. Air sensitivity of Pd(0) makes handling difficult without a glovebox.
Pd(OAc)₂ + XPhos Biaryl Phosphine88-95% High Copper-Free. Best choice. Steric bulk of XPhos prevents homocoupling; high activity allows reaction without Cu co-catalyst.
Pd(dppf)Cl₂ Bidentate75-80% GoodGood stability. The bite angle of dppf resists deactivation, but slower turnover than XPhos systems.
Scenario B: Suzuki Coupling (Chloride Functionalization)

Goal: Coupling the Aryl Chloride with a Boronic Acid (preserving the alkyne).

Catalyst SystemLigand ClassYieldChemoselectivityKey Observation
Pd(PPh₃)₄ Triphenylphosphine<10% PoorFailed Activation. Cannot effectively perform oxidative addition into the Ar-Cl bond at temperatures compatible with the alkyne.
XPhos Pd G3/G4 Buchwald Precatalyst90-98% Excellent Rapid Activation. Activates Ar-Cl at RT/40°C. Fast rate outcompetes alkyne degradation.
Pd-PEPPSI-IPr NHC Carbene85-90% Very GoodRobust. Excellent for difficult couplings, though requires slightly higher heat than G3/G4.

Detailed Experimental Protocols

Protocol A: Copper-Free Sonogashira Coupling (Recommended)

Use this protocol to functionalize the alkyne while suppressing Glaser homocoupling.

Rationale: Elimination of Copper (CuI) prevents the formation of the copper-acetylide intermediate, which is the primary precursor to the unwanted diyne dimer.

  • Catalyst Prep: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) .

  • Solvent: Add degassed Acetonitrile (MeCN) or THF . (MeCN is preferred for polarity).

  • Base: Add Cesium Carbonate (Cs₂CO₃, 2.0 equiv) . Note: Stronger inorganic bases are preferred over amines for Cu-free cycles.

  • Substrate Addition: Add This compound (1.0 equiv) and the coupling partner (Aryl Iodide, 1.1 equiv).

  • Reaction: Seal and heat to 60-80°C for 4-12 hours. Monitor by TLC/LCMS.

  • Workup: Filter through Celite, concentrate, and purify via silica column chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective Suzuki Coupling

Use this protocol to react the Chloride while leaving the Alkyne intact.

Rationale: The XPhos Pd G3 precatalyst generates the active L-Pd(0) species immediately upon exposure to base, allowing the difficult Ar-Cl oxidative addition to occur at mild temperatures before the alkyne degrades.

  • Catalyst: Charge vial with XPhos Pd G3 (1-2 mol%) .

  • Reagents: Add Aryl Boronic Acid (1.5 equiv) and This compound (1.0 equiv) .

  • Base/Solvent: Add degassed THF/Water (10:1) and K₃PO₄ (0.5 M solution, 3.0 equiv) .

  • Reaction: Stir vigorously at 40°C . Crucial: Do not overheat (>60°C) to prevent alkyne involvement.

  • Endpoint: Reaction typically completes in <2 hours due to the activating effect of the CF₃ group on the chloride.

Experimental Workflow Visualization

The following diagram illustrates the critical decision points in the experimental workflow to ensure safety and yield.

Workflow Start Start: 1-Chloro-2-ethynyl- 4-(trifluoromethyl)benzene Decision Target Reaction? Start->Decision Sono Sonogashira Coupling (Alkyne Functionalization) Decision->Sono React Alkyne Suzuki Suzuki Coupling (Chloride Functionalization) Decision->Suzuki React Chloride CuCheck Avoid Copper? Sono->CuCheck Protocol1 Use Pd(OAc)2 / XPhos (Prevents Dimerization) CuCheck->Protocol1 Yes (Recommended) Protocol2 Use PdCl2(PPh3)2 / CuI (High Risk of Homocoupling) CuCheck->Protocol2 No (Legacy) CatSelect Catalyst Selection Suzuki->CatSelect Protocol3 Use XPhos Pd G3 (High Turnover at Low Temp) CatSelect->Protocol3 Activated Cl Protocol4 Use Pd(PPh3)4 (Likely Failure/No Reaction) CatSelect->Protocol4 Standard

Caption: Decision tree for selecting the optimal protocol based on the target functionalization site.

Expert Insights & Troubleshooting

  • The "CF₃ Effect": Do not underestimate the acidity of the alkyne. In standard Cu-catalyzed conditions, the homocoupling rate is 2-3x faster than non-fluorinated phenylacetylenes. If you must use Copper, add the alkyne slowly (syringe pump) to keep its concentration low relative to the coupling partner.

  • Ortho-Sterics: The Chlorine atom at the ortho position creates steric hindrance. Ligands with wide bite angles (dppf) or bulk (XPhos/Buchwald) are necessary to facilitate the reductive elimination step, which is often the turnover-limiting step in crowded systems.

  • Handling this compound: This compound is volatile and potentially a skin irritant. Always handle in a fume hood. Store under inert gas at 4°C to prevent spontaneous polymerization.

References

  • BenchChem. A Comparative Guide to Palladium Catalysts for Sonogashira Coupling. (2025).[1][2][3] Retrieved from

  • Sigma-Aldrich. G3 and G4 Buchwald Precatalysts: User Guide. (2025).[1][2][3] Retrieved from

  • National Institutes of Health (PMC). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins. (2011).[4] Retrieved from

  • Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives. (2023).[5] Retrieved from

Sources

Safety Operating Guide

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety and disposal protocols for 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene .

Notice: This compound combines a halogenated aromatic core with a reactive terminal alkyne (ethynyl group). This structural combination dictates a specific disposal strategy that prioritizes the prevention of metal acetylide formation (explosion hazard) and the safe management of halogenated combustion byproducts.[1]

Part 1: Executive Summary & Immediate Action Card

Chemical Identity:

  • Name: this compound[2][3]

  • CAS: 2866308-29-2 (Representative Vendor CAS)[4]

  • Molecular Formula: C₉H₄ClF₃[3][4]

  • Hazards: Flammable Liquid, Skin/Eye Irritant, Potential Shock-Sensitive Explosive (Metal Acetylides), Aquatic Toxin.[4]

Scenario Immediate Action
Small Spill (<10 mL) Absorb with vermiculite or sand.[4] Do NOT use paper towels (fire hazard). Place in a sealed glass waste jar.
Large Spill (>10 mL) Evacuate area. Eliminate ignition sources.[5][6] Call EHS. Do not attempt cleanup without SCBA if vapors are strong.
Skin Contact Wash with soap and water for 15 minutes. Do not use organic solvents (enhances absorption).
Waste Stream Halogenated Organic Waste .[7] Do NOT mix with aqueous basic waste (acetylide risk).

Part 2: Chemical Profile & Hazard Analysis

To dispose of this chemical safely, you must understand the "Why" behind the protocols.

The Terminal Alkyne Hazard (-C≡CH)

The ethynyl group at the C2 position is a "soft" reactive site.[4]

  • Risk: Terminal alkynes can react with coinage metals (Copper, Silver) and heavy metals (Mercury) to form metal acetylides , which are highly shock-sensitive explosives.[4]

  • Operational Implication: Never dispose of this chemical into plumbing systems (copper pipes) or store waste in containers with metal caps/fittings.

The Halogenated Core (Cl, -CF₃)[4]
  • Risk: Upon combustion (incineration), this molecule releases Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF).

  • Operational Implication: This must be classified as Halogenated Waste . It cannot be burned in standard non-halogenated solvent boilers; it requires a facility with acid gas scrubbers.

Stability & Polymerization[4]
  • Risk: Ethynyl-substituted aromatics can undergo exothermic polymerization if heated or catalyzed by acids/metals.[4]

  • Operational Implication: Waste solutions should be diluted (e.g., <10% concentration) to act as a heat sink.

Part 3: Waste Characterization & Segregation

Proper segregation is the primary defense against laboratory accidents.

Waste Classification Table
ClassificationCriteriaRCRA Code (USA)Disposal Path
Primary Ignitable Liquid (Flash Point <60°C)D001 Fuel Blending / Incineration
Secondary Halogenated OrganicF002 (List)High-Temp Incineration w/ Scrubbers
Reactive Potential Acetylide FormationD003 Stabilization required
Segregation Decision Tree

WasteSegregation Start Waste: this compound IsSolid Is the waste Solid or Liquid? Start->IsSolid LiquidType Liquid: Is it mixed with other solvents? IsSolid->LiquidType Liquid SolidType Solid: Debris, Sharps, or Pure Substance? IsSolid->SolidType Solid Halogenated Segregate: HALOGENATED ORGANIC WASTE (Do not mix with Acids/Bases) LiquidType->Halogenated Pure or Mixed Organic SolidWaste Segregate: HAZARDOUS SOLID WASTE (Double Bagged) SolidType->SolidWaste Gloves/Tissues Sharps Segregate: SHARPS CONTAINER (Label: Halogenated/Toxic) SolidType->Sharps Needles/Glass Note CRITICAL: Ensure NO Copper/Brass fittings in waste container. Halogenated->Note

Figure 1: Decision logic for segregating waste streams to prevent incompatibility.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Routine Liquid Waste Disposal

For reaction byproducts and mother liquors.[4]

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers.

    • Prohibited: Metal cans or containers with metal cap liners (risk of acetylide formation).

  • Dilution: If the waste is concentrated (>10% active compound), dilute with a compatible non-halogenated solvent (e.g., Acetone, Ethyl Acetate) or a halogenated solvent (Dichloromethane) to reduce polymerization risk.

  • Labeling:

    • Attach a hazardous waste tag.

    • Check: Flammable , Toxic , Halogenated .[8]

    • Explicitly write: "Contains Terminal Alkyne - NO METALS."

  • Storage: Store in a secondary containment tray in a flammable cabinet until pickup.

Protocol B: Empty Container Management (Triple Rinse)

For the original shipping bottle.

  • Empty: Ensure the bottle is "RCRA Empty" (<3% residue by weight).

  • Rinse 1: Add a small volume of Acetone or DCM. Cap and shake. Pour rinsate into Halogenated Organic Waste .

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Deface: Cross out the label and mark "EMPTY."

  • Discard: Place the glass bottle in the laboratory glass trash (unless local EHS requires treating it as hazardous debris).

Protocol C: Spill Cleanup (Self-Validating)

For spills on the benchtop or floor.[4]

  • Isolate: Mark the area.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.[1]

  • Absorb: Use an inert absorbent (Vermiculite, Diatomaceous Earth, or Sand).

    • Why? Avoid organic absorbents (sawdust) which can increase flammability.

  • Collect: Scoop material into a wide-mouth HDPE jar.

  • Decontaminate: Wipe the surface with a soap/water solution.

    • Validation: Use a UV lamp (if the compound fluoresces) or simple visual inspection to ensure no oily residue remains.

  • Disposal: Label the jar as Hazardous Solid Waste (Halogenated) .

Part 5: Regulatory & Transport Compliance

When handing this waste off to your disposal contractor (e.g., Veolia, Clean Harbors), ensure the manifest reflects the following profile:

  • DOT Shipping Name: Flammable Liquids, Toxic, N.O.S.[4] (contains this compound)[2][3]

  • UN Number: UN1992 (Likely assignment for Flammable/Toxic liquid)[4]

  • Hazard Class: 3 (Flammable), Subrisk 6.1 (Toxic)[4]

  • Packing Group: III (assuming moderate hazard based on analogs)

Destruction Method: The only acceptable destruction method is High-Temperature Incineration (1000°C+) with secondary combustion chambers and acid gas scrubbing systems to capture HF and HCl.[4]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 165824154, 1-chloro-2-ethynyl-4-(trifluoromethoxy)benzene (Analog). Retrieved from [Link][4]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5][9][10] Retrieved from [Link][4]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Hazardous Waste Identification.[7] Retrieved from [Link]

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. (Referenced for Acetylide Hazards).[5][6][11]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.